Rapamycin-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-STESSXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Rapamycin-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rapamycin-d3, its fundamental properties, and its principal application in preclinical and clinical research. This document details the underlying principles of its use, offers specific experimental protocols, and presents relevant quantitative data and signaling pathways to support advanced research and development.
Introduction to this compound
This compound (Sirolimus-d3) is the deuterated analog of Rapamycin (B549165), a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin itself is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] Due to its immunosuppressive and antiproliferative properties, Rapamycin is widely used in clinical settings to prevent organ transplant rejection and in research to investigate cellular signaling and diseases such as cancer.
The key structural difference in this compound is the substitution of three hydrogen atoms with deuterium (B1214612) atoms. This isotopic labeling minimally alters the chemical properties of the molecule but significantly increases its mass. This mass difference is the cornerstone of its primary application in research.
Primary Use in Research: Internal Standard for Quantitative Analysis
The predominant use of this compound in a research context is as an internal standard (IS) for the quantitative analysis of Rapamycin in biological matrices by mass spectrometry-based techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
The rationale for using a stable isotope-labeled internal standard like this compound is to ensure the accuracy and precision of quantification. During sample preparation and analysis, variations can occur in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. Because this compound is chemically almost identical to Rapamycin, it co-elutes during chromatography and experiences similar variations as the analyte of interest. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for experimental variability.
Quantitative Data and Physicochemical Properties
For accurate quantitative analysis, understanding the mass spectrometric properties of both Rapamycin and this compound is essential. The following table summarizes key quantitative data for these compounds.
| Property | Rapamycin | This compound |
| Synonyms | Sirolimus, Rapamune | Sirolimus-d3 |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |
| Average Molecular Weight | 914.17 g/mol [3][4][5] | ~917.2 g/mol [1] |
| Monoisotopic Mass | 913.55514157 Da[6] | ~916.574 Da (Calculated) |
| Typical Adduct (ESI+) | [M+Na]⁺ | [M+Na]⁺ |
| Precursor Ion (m/z) for MRM | 936.6[7] | ~939.6 (Calculated) |
| Product Ion (m/z) for MRM | 409.3[7] | Needs empirical determination |
Note on m/z values: The precursor ion is typically the sodium adduct ([M+Na]⁺) in positive electrospray ionization (ESI+) mode. The exact m/z of the this compound precursor and the optimal product ion for Multiple Reaction Monitoring (MRM) should be empirically determined during method development, as fragmentation patterns can be influenced by instrument parameters.
The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mTORC1 complex. The following diagram illustrates the canonical mTOR signaling pathway and the point of inhibition by the Rapamycin-FKBP12 complex.
Caption: The mTOR signaling pathway and inhibition by Rapamycin.
Experimental Protocols
The following section provides a detailed methodology for the quantification of Rapamycin in a biological matrix (e.g., whole blood or tissue homogenate) using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: In a microcentrifuge tube, add a 100 µL aliquot of the biological sample (e.g., whole blood, plasma, or tissue homogenate).
-
Internal Standard Spiking: Add a specific volume of a known concentration of this compound solution (in a solvent like methanol) to the sample. The final concentration of the IS should be within the linear range of the assay.
-
Protein Precipitation: Add 400 µL of a cold precipitating agent, such as methanol (B129727) or acetonitrile, to the sample.[8] The precipitating agent should contain the internal standard if not added separately.
-
Vortexing: Vortex the mixture vigorously for approximately 2 minutes to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10-30 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean autosampler vial for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Analytical Column: A reversed-phase C8 or C18 column (e.g., YMC ODS-AQ or equivalent) is commonly used.[7][8]
-
Mobile Phase: A gradient elution using a combination of mobile phases such as methanol/formic acid and acetonitrile/formic acid is often employed for separation.[8]
-
Flow Rate: A typical flow rate is between 0.5 - 1.5 mL/min.[8]
-
Injection Volume: A standard injection volume is 20 µL.[7][8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7][8]
-
MRM Transitions:
-
Rapamycin: Monitor the transition of the precursor ion (e.g., [M+Na]⁺ at m/z 936.6) to a specific product ion (e.g., m/z 409.3).[7]
-
This compound (IS): Monitor the transition of the precursor ion (e.g., [M+Na]⁺ at ~m/z 939.6) to a specific, stable product ion.
-
-
Quantification: A calibration curve is generated using standards with known concentrations of Rapamycin and a constant concentration of this compound. The concentration of Rapamycin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
-
Experimental Workflow
The diagram below outlines the logical flow of a typical quantitative analysis experiment using this compound.
Caption: General workflow for Rapamycin quantification.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of Rapamycin in biological systems. Its use as an internal standard in LC-MS/MS methodologies addresses the inherent variability in sample processing and analysis, thereby ensuring high-quality, reproducible data. The protocols and data presented in this guide provide a solid foundation for the implementation of robust quantitative assays essential for pharmacokinetic studies, therapeutic drug monitoring, and fundamental research into the mTOR signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. usbio.net [usbio.net]
- 4. Rapamycin | CAS 53123-88-9 | mTOR inhibitor [stressmarq.com]
- 5. Rapamycin – Reagents Direct [reagentsdirect.com]
- 6. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
The Gold Standard: A Technical Guide to Rapamycin-d3 as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of rapamycin-d3 (B7796464) as a deuterated internal standard in the accurate quantification of rapamycin (B549165). We will delve into the mechanism of action of rapamycin, the principles of isotopic labeling in internal standards, and provide detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Introduction: The Significance of Internal Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly within complex biological matrices, achieving accuracy and precision is paramount.[1] Various factors, including sample preparation inconsistencies, injection volume variations, and instrument response fluctuations, can introduce significant error.[1] To mitigate these variables, an internal standard (IS) is introduced into the analytical workflow.[2] An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the analytical instrument.[3]
Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced by deuterium (B1214612), are widely considered the "gold standard" for LC-MS/MS applications.[1] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[1][3] This near-identical behavior allows the deuterated internal standard to effectively normalize for any analyte loss or signal variation throughout the entire analytical process, from extraction to detection.[2] this compound, a deuterated analog of rapamycin, serves this purpose in the quantification of this potent immunosuppressant and mTOR inhibitor.[4]
Mechanism of Action: Rapamycin and the mTOR Signaling Pathway
Rapamycin is a macrolide compound that exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][5][6] Rapamycin first binds to the intracellular receptor FK506-binding protein 12 (FKBP12).[6] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[7]
mTORC1 integrates signals from various upstream pathways, including growth factors (like insulin (B600854) and IGF-1) and nutrients (such as amino acids).[1][8] Activated mTORC1 promotes protein synthesis by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[3][8] By inhibiting mTORC1, rapamycin effectively halts these processes, leading to a G1 phase cell cycle arrest.[5]
Caption: Simplified mTOR signaling pathway showing activation, downstream effects, and inhibition by the Rapamycin-FKBP12 complex.
This compound as an Internal Standard: The Core of Accurate Quantification
This compound is the deuterated form of rapamycin, where three hydrogen atoms have been replaced by deuterium atoms.[4][9] This seemingly minor modification results in a molecule with a molecular weight that is 3 Daltons greater than rapamycin, allowing for its distinct detection by a mass spectrometer.[4] However, its chemical structure and polarity remain virtually identical to rapamycin.
This near-identical nature is the key to its function as an internal standard. During sample preparation, any loss of rapamycin due to adherence to labware, incomplete extraction, or degradation will be mirrored by a proportional loss of this compound.[2] Similarly, during LC-MS/MS analysis, both compounds will elute from the liquid chromatography column at nearly the same time and will experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[3]
By calculating the ratio of the peak area of rapamycin to the peak area of the known concentration of this compound, the variability in the analytical process is canceled out, leading to a highly accurate and precise measurement of the rapamycin concentration in the original sample.[10]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of Rapamycin-d3 (Sirolimus-d3). It is intended to serve as a detailed resource for professionals in the fields of drug discovery, pharmacology, and analytical chemistry. This compound is the deuterated form of Rapamycin (B549165), a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1][2][3] The incorporation of deuterium (B1214612) atoms makes it an invaluable tool in pharmacokinetic studies and as an internal standard for the quantification of Rapamycin in biological matrices by mass spectrometry.[3][4]
Chemical and Physical Properties
This compound is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on the 7-O-methyl group. This isotopic labeling results in a higher molecular weight while maintaining nearly identical chemical reactivity.[1][4]
Table 1: Chemical and Physical Data for this compound
| Property | Value | References |
| IUPAC Name | 7-O-demethyl-7-O-(methyl-d3)-rapamycin | [1][4] |
| Synonyms | Sirolimus-d3, AY-22989-d3 | [2][3][4] |
| CAS Number | 392711-19-2 | [1][4][5][6] |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][4][5] |
| Molecular Weight | 917.19 g/mol | [1][2][7] |
| Appearance | White to off-white solid | [3][8] |
| Purity | ≥97-98% chemical purity; ≥98% deuterated forms | [4][7][8] |
| Storage | Store at -20°C, protect from light | [4][7] |
| UV Absorption (λmax) | 268, 278, 289 nm | [4] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | References |
| Ethanol | ~50 mg/mL | [1][4] |
| DMSO | ~25-125 mg/mL | [1][4] |
| Methanol | ~25 mg/mL | [4] |
| Chloroform | ~5 mg/mL | [4] |
Biological Activity and Mechanism of Action
This compound functions biologically as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[9][10][11] The mechanism is identical to that of unlabeled Rapamycin.
-
Complex Formation : Rapamycin first binds to the intracellular immunophilin FK506-binding protein 12 (FKBP12).[12][13]
-
mTORC1 Inhibition : The resulting Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[11][13] This interaction allosterically inhibits the mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2).[4][10][12]
-
Downstream Effects : Inhibition of mTORC1 leads to the dephosphorylation of its key downstream targets, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10][12] This results in the suppression of protein synthesis, cell cycle arrest, and the induction of autophagy.[4][10]
Signaling Pathway Diagram
The following diagram illustrates the central role of mTORC1 in cell signaling and its inhibition by the Rapamycin-FKBP12 complex.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (Sirolimus-d3) - CAS - 392711-19-2 | Axios Research [axios-research.com]
- 6. This compound ( [acanthusresearch.com]
- 7. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. esschemco.com [esschemco.com]
- 9. cusabio.com [cusabio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Immunosuppressant Quantification: A Technical Guide to Deuterated Rapamycin (Sirolimus-d3) for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated rapamycin (B549165) (Sirolimus-d3) as an internal standard in the quantitative analysis of rapamycin by mass spectrometry. Rapamycin (sirolimus) is a potent immunosuppressant drug with a narrow therapeutic window, making precise monitoring of its concentration in biological matrices essential for clinical efficacy and patient safety. The use of a stable isotope-labeled internal standard like Sirolimus-d3 is considered the gold standard for such bioanalytical assays, offering unparalleled accuracy and precision by compensating for variability in sample preparation and matrix effects.
The Principle of Stable Isotope Dilution Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying rapamycin due to its high sensitivity and specificity.[1][2] The principle of stable isotope dilution hinges on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, Sirolimus-d3) to the sample at the earliest stage of analysis.[3] Sirolimus-d3 is chemically identical to rapamycin, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass due to the deuterium (B1214612) atoms allows the mass spectrometer to differentiate it from the unlabeled drug.[4][5] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, even in the presence of signal suppression or enhancement caused by the sample matrix.[3]
Physicochemical Properties of Sirolimus-d3
Deuterated rapamycin (Sirolimus-d3) is a synthetic derivative of rapamycin where three hydrogen atoms have been replaced by deuterium.
| Property | Value |
| Chemical Formula | C₅₁H₇₆D₃NO₁₃[4] |
| Molecular Weight | 917.19 g/mol [6][7] |
| CAS Number | 392711-19-2[4][6] |
| Purity | ≥98% deuterated forms (d₁-d₃)[4] |
| Appearance | Typically a white solid or provided in solution[4] |
| Storage | -20°C, protected from light[6] |
The mTOR Signaling Pathway: The Target of Rapamycin
Rapamycin exerts its immunosuppressive and antiproliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[8][9][10] Rapamycin first forms a complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[8][9] This inhibition disrupts downstream signaling pathways that are crucial for protein synthesis and cell cycle progression.[11]
References
- 1. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Sirolimus-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cusabio.com [cusabio.com]
- 11. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Isotopic Labeling of Rapamycin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Rapamycin-d3, a deuterated form of the potent immunosuppressant and mTOR inhibitor, Rapamycin (B549165). This document details its chemical properties, its critical role as an internal standard in quantitative analysis, and the underlying biochemical pathways it helps to investigate. Experimental protocols for its use are also provided, alongside visual representations of key processes to facilitate understanding.
Introduction to this compound
Rapamycin, also known as Sirolimus, is a macrolide produced by the bacterium Streptomyces hygroscopicus. It is a highly specific and potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] Due to its immunosuppressive and anti-proliferative properties, Rapamycin is widely used in clinical settings to prevent organ transplant rejection and in cancer therapy.[3][4]
This compound is a stable isotope-labeled version of Rapamycin, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Rapamycin in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The near-identical physicochemical properties of this compound to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantification.[6][7]
Physicochemical Properties and Quantitative Data
The key physicochemical properties of Rapamycin and its deuterated analog, this compound, are summarized below. This information is critical for its application in analytical methodologies.
| Property | Rapamycin | This compound |
| Synonyms | Sirolimus, AY-22989, NSC 226080 | Sirolimus-d3, AY-22989-d3 |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |
| Molecular Weight | 914.2 g/mol [4] | 917.2 g/mol [5] |
| Labeled CAS Number | N/A | 392711-19-2[5] |
| Unlabeled CAS Number | 53123-88-9[8] | N/A |
| Isotopic Purity | N/A | ≥98% deuterated forms (d₁-d₃)[5] |
| Appearance | Solution in ethanol[5] | Solution in ethanol[5] |
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway.[1][9] mTOR is a serine/threonine kinase that forms two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][9] Rapamycin, after forming a complex with the intracellular receptor FKBP12, specifically binds to and allosterically inhibits mTORC1.[5][10] mTORC1 is sensitive to rapamycin, while mTORC2 is generally considered insensitive.[2][3]
The inhibition of mTORC1 by the FKBP12-Rapamycin complex disrupts downstream signaling, leading to the inhibition of protein synthesis, cell growth, and proliferation, and the induction of autophagy.[5][10]
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols: Quantification of Rapamycin using LC-MS/MS with this compound
The use of this compound as an internal standard is fundamental for the accurate quantification of Rapamycin in biological samples. Below is a generalized experimental protocol for the analysis of Rapamycin in whole blood or tissue homogenates.
Sample Preparation
-
Tissue Homogenization (for tissue samples):
-
Blot the tissue dry and record its weight.
-
Mince the tissue into small pieces on ice.
-
Homogenize the tissue in a suitable buffer to create a uniform homogenate.
-
-
Protein Precipitation:
-
Pipette a known volume (e.g., 100 µL) of the sample (whole blood or tissue homogenate) into a microcentrifuge tube.[4]
-
Add a precipitating solution (e.g., 400 µL of cold methanol) containing a known concentration of the internal standard, this compound (e.g., 5 ng/mL).
-
Vortex the mixture vigorously for approximately 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-30 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Rapamycin and this compound.
| Parameter | Typical Setting |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Analytical Column | C8 or C18 reversed-phase column (e.g., YMC ODS-AQ)[4] |
| Mobile Phase | A gradient of mobile phases, such as methanol/formic acid and acetonitrile/formic acid, is often used. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 20 µL[11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Rapamycin | 936.6 | 409.3 | Sodium adduct [M+Na]⁺[11] |
| This compound | 939.6 (approx.) | 409.3 (or other stable fragment) | Sodium adduct [M+Na]⁺. The exact m/z will depend on the specific labeling pattern. |
Assay Performance:
| Parameter | Typical Value |
| Linearity Range (Whole Blood) | 0.1 - 100 ng/mL[4] |
| Linearity Range (Tissue) | 0.5 - 500 ng/g[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 0.65 ng/mL for Sirolimus[12] |
| Intra-assay Precision (CV) | 0.9 - 14.7%[12] |
| Inter-assay Precision (CV) | 2.5 - 12.5%[12] |
| Accuracy | 89 - 138% (Intra-assay), 90 - 113% (Inter-assay)[12] |
| Recovery | 76.6 - 84%[12] |
The use of a deuterated internal standard like this compound significantly improves assay precision by compensating for matrix effects, which can cause variability in ionization efficiency between different patient samples.[6]
Caption: General workflow for the quantification of Rapamycin using this compound.
Conclusion
This compound is an indispensable tool for researchers and clinicians working with Rapamycin. Its use as an internal standard in LC-MS/MS assays ensures the high-quality, reliable data necessary for therapeutic drug monitoring, pharmacokinetic studies, and preclinical research.[13][14][15] A thorough understanding of its properties, the underlying principles of its application, and the biological pathways it helps to probe is essential for its effective implementation in a laboratory setting. This guide provides a foundational overview to aid in the successful application of this compound in scientific investigation.
References
- 1. cusabio.com [cusabio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapamycin: distribution, pharmacokinetics, and therapeutic range investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: Rapamycin vs. Rapamycin-d3 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin (B549165) is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical signaling node in cellular regulation. Its use in in vitro research is extensive, spanning studies on cell proliferation, autophagy, and immunology. This guide delineates the distinct roles of non-labeled rapamycin and its deuterated analog, Rapamycin-d3. Non-labeled rapamycin is the bioactive compound used to elicit physiological effects in cellular models. In contrast, this compound, a stable isotope-labeled counterpart, serves as the gold-standard internal standard for precise quantification of rapamycin in complex biological matrices using mass spectrometry. Understanding this functional dichotomy is crucial for designing robust, accurate, and reproducible in vitro experiments.
Core Principles: Bioactivity vs. Quantification
The fundamental difference between non-labeled rapamycin and this compound lies in their intended application, which is a direct consequence of their structural variance.
-
Non-Labeled Rapamycin (Sirolimus) : This is the pharmacologically active molecule. It forms a complex with the intracellular receptor FKBP12, and this complex allosterically inhibits mTOR Complex 1 (mTORC1), thereby modulating downstream cellular processes.[1] Its use is appropriate for all studies investigating the biological effects of mTOR inhibition.
-
This compound (Sirolimus-d3) : This is an isotopically labeled version of rapamycin where three hydrogen atoms (H) have been replaced with deuterium (B1214612) (D), a stable, non-radioactive isotope of hydrogen.[2] This substitution results in a molecule with a molecular weight that is 3 Daltons higher than the non-labeled form.[3] While considered biologically equivalent for binding and inhibition, its primary role is not to induce a biological effect but to serve as an internal standard in quantitative analysis.[4] Because it is chemically identical to non-labeled rapamycin, it behaves identically during sample extraction, chromatography, and ionization, but its different mass allows it to be distinguished and measured separately by a mass spectrometer.
Physicochemical and Functional Comparison
The quantitative data for both compounds are summarized below, highlighting the key distinctions relevant to experimental design.
| Property | Non-Labeled Rapamycin (Sirolimus) | This compound (Sirolimus-d3) | Reference |
| Primary Application | Eliciting biological effects (in vitro/in vivo) | Internal standard for mass spectrometry | [4] |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ | [3][5] |
| Molecular Weight | ~914.17 g/mol | ~917.19 g/mol | [6][7] |
| CAS Number | 53123-88-9 | 392711-19-2 | [3] |
| Biological Activity | Potent mTORC1 inhibitor (IC₅₀ ≈ 0.1 nM) | Assumed to have identical mTORC1 inhibitory activity | [2][6] |
| Analytical Detection | Measured as the analyte in LC-MS/MS | Used as a reference for analyte quantification | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the mTOR pathway and the distinct experimental workflows for each compound clarifies their respective roles.
The mTORC1 Signaling Pathway
Rapamycin's mechanism of action is centered on its inhibition of mTORC1. The diagram below illustrates this pathway and the point of inhibition.
Caption: Mechanism of Rapamycin Action on the mTORC1 Pathway.
Comparative Experimental Workflows
The following diagram contrasts a typical in vitro bioactivity study using non-labeled rapamycin with a quantitative analytical study that requires this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapamycin Immunosuppressant Drug | C51H79NO13 | CID 21944094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. SiroliMus-D3/RapaMycin-D3 | C51H79NO13 | CID 137699427 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Deuterium Switch: A Technical Guide to the Discovery and Development of Deuterated Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a powerful tool in drug development, offering a pathway to enhance the pharmacokinetic and pharmacodynamic properties of existing medications. This "deuterium switch" can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life, ultimately resulting in safer and more effective therapies.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and development of deuterated immunosuppressants, a class of drugs critical in transplantation medicine and the treatment of autoimmune diseases. We will delve into the core principles of deuteration, examine key case studies of deuterated immunosuppressants, provide detailed experimental methodologies, and present quantitative data to illustrate the tangible benefits of this innovative approach.
Introduction: The Rationale for Deuteration in Immunosuppressant Development
Immunosuppressive therapies are cornerstones in preventing allograft rejection and managing a spectrum of autoimmune disorders. However, many of these potent drugs possess narrow therapeutic windows, significant pharmacokinetic variability, and the potential for severe side effects. Deuteration offers a compelling strategy to address these challenges. The fundamental principle lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for drug metabolism.[4][5] This can lead to several advantages:
-
Improved Metabolic Stability: Slower metabolism can increase the drug's half-life and exposure (Area Under the Curve - AUC), potentially allowing for lower or less frequent dosing.[2][6]
-
Reduced Toxic Metabolite Formation: By blocking or slowing metabolism at specific sites, deuteration can reduce the formation of harmful metabolites, thereby improving the drug's safety profile.[2][3][7]
-
Enhanced Therapeutic Efficacy: A more stable and predictable pharmacokinetic profile can lead to more consistent drug levels within the therapeutic window, potentially enhancing efficacy.[2]
-
Reduced Drug-Drug Interactions: A simplified metabolic profile can lower the risk of interactions with other co-administered drugs.[2]
The development of deuterated drugs can follow a streamlined regulatory pathway, such as the 505(b)(2) New Drug Application (NDA) in the United States, which allows for the use of existing data from the non-deuterated parent drug, potentially reducing development time and costs.[1] The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), for the treatment of chorea associated with Huntington's disease, paved the way for this new class of therapeutics.[8][9][10]
Key Deuterated Immunosuppressants: Case Studies
The principles of deuteration have been successfully applied to several immunosuppressive agents, leading to promising clinical candidates and approved drugs.
Deuruxolitinib (B3181904) (CTP-543): A Deuterated JAK Inhibitor
Deuruxolitinib (formerly CTP-543) is a deuterated form of ruxolitinib (B1666119), an inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[6] Ruxolitinib itself has shown efficacy in treating alopecia areata, an autoimmune disease that causes hair loss.[11] By strategically replacing hydrogen atoms with deuterium, Concert Pharmaceuticals aimed to improve the pharmacokinetic properties of ruxolitinib, potentially leading to a more favorable dosing regimen and enhanced efficacy.[12]
Deuruxolitinib has undergone extensive clinical evaluation for the treatment of moderate to severe alopecia areata. The Phase 3 clinical trials, THRIVE-AA1 and THRIVE-AA2, demonstrated significant hair regrowth in patients treated with deuruxolitinib compared to placebo.[6][13]
Quantitative Data from Clinical Trials:
The primary efficacy endpoint in the THRIVE-AA trials was the percentage of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 80% or more scalp hair coverage) at week 24.
| Trial | Treatment Group | Percentage of Patients with SALT Score ≤ 20 at Week 24 | p-value vs. Placebo |
| THRIVE-AA1 | Deuruxolitinib 8 mg twice daily | 29.6%[3] | <0.0001 |
| Deuruxolitinib 12 mg twice daily | 41.5%[3] | <0.0001 | |
| Placebo | 0.8% | N/A | |
| THRIVE-AA2 | Deuruxolitinib 8 mg twice daily | 33.0%[13] | <0.0001 |
| Deuruxolitinib 12 mg twice daily | 38.3%[13] | <0.0001 | |
| Placebo | 0.8%[13] | N/A |
Further analysis of the THRIVE-AA1 data showed that a significant percentage of patients achieved even greater hair regrowth, with 35% of those in the 12 mg twice-daily group achieving a SALT score of 10 or less (90% or more scalp hair coverage).[6]
Deuterated Tacrolimus (B1663567)
Tacrolimus is a calcineurin inhibitor that is a cornerstone of immunosuppressive regimens in solid organ transplantation.[13] It has a narrow therapeutic index and significant inter-patient pharmacokinetic variability, necessitating therapeutic drug monitoring (TDM). Deuterated versions of tacrolimus have been developed to serve as internal standards for accurate quantification in TDM using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The development of deuterated tacrolimus as a therapeutic agent aims to improve its pharmacokinetic profile, potentially leading to more predictable drug exposure and a reduced need for intensive TDM.
Voclosporin (B1684031): A Novel Calcineurin Inhibitor with Structural Modifications
Voclosporin is a novel calcineurin inhibitor that is a structural analog of cyclosporine A.[14][15] While not a simple "deuterium switch," its development involved modification of a single amino acid on the cyclosporine molecule, which resulted in a more predictable pharmacokinetic and pharmacodynamic profile, increased potency, and an altered metabolic profile.[14] Some synthetic routes for voclosporin also describe the preparation of deuterated analogues.[2][16] Voclosporin has been approved for the treatment of lupus nephritis.[15][17]
Pharmacokinetic Profile of Voclosporin:
Studies in patients with renal or hepatic impairment have shown that voclosporin can be administered without dose modification in mild to moderate renal impairment.[18] Severe renal impairment resulted in a 1.5-fold increase in AUC without an increase in Cmax, while mild to moderate hepatic impairment led to a 1.5- to 2-fold increase in exposure.[18]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by immunosuppressants is crucial for appreciating the impact of deuteration.
Calcineurin/NFAT Signaling Pathway (Tacrolimus and Voclosporin)
Tacrolimus and voclosporin exert their immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2), which are essential for T-cell activation and proliferation. By inhibiting calcineurin, these drugs block T-cell activation.
JAK/STAT Signaling Pathway (Ruxolitinib/Deuruxolitinib)
Ruxolitinib and its deuterated counterpart, deuruxolitinib, target the Janus kinase (JAK) family of enzymes. JAKs are critical components of the signaling pathways for numerous cytokines and growth factors involved in hematopoiesis and immune function. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By inhibiting JAK1 and JAK2, ruxolitinib and deuruxolitinib block these inflammatory signaling cascades.
Experimental Protocols
The development and evaluation of deuterated immunosuppressants involve a series of specialized experimental protocols.
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials and reagents. For example, the synthesis of deuterated voclosporin analogues can be accomplished using deuterated phosphonium (B103445) derivatives (Wittig reagents).[19] The synthesis of CTP-543 involves utilizing deuterated intermediates in a multi-step synthetic process.
A general workflow for the "deuterium switch" approach is as follows:
In Vitro Metabolic Stability Assay
This assay is crucial for comparing the metabolic stability of a deuterated compound to its non-deuterated parent.
Objective: To determine the rate of metabolism of the test compounds when incubated with human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: Prepare stock solutions of the test compounds. In a microcentrifuge tube, add phosphate buffer, the test compound (e.g., 1 µM final concentration), and human liver microsomes (e.g., 0.5 mg/mL final protein concentration). Pre-warm at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the cold acetonitrile quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound versus time. Compare the t½ of the deuterated and non-deuterated compounds.
Therapeutic Drug Monitoring (TDM) of Tacrolimus using LC-MS/MS
Objective: To accurately quantify tacrolimus concentrations in whole blood for dose adjustments.
Materials:
-
Patient whole blood samples
-
Deuterated tacrolimus internal standard ([¹³C,D₂]-Tacrolimus)
-
Methanol with 0.2M ZnSO₄ (protein precipitation agent)
-
LC-MS/MS system with a suitable C8 or C18 column
Procedure:
-
Sample Preparation: To a specific volume of whole blood (e.g., 50 µL), add a solution containing the deuterated internal standard in the protein precipitation agent.
-
Protein Precipitation: Vortex the mixture to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Quantification: Monitor the specific mass-to-charge ratio (m/z) transitions for both tacrolimus and the deuterated internal standard. The ratio of the peak areas is used to calculate the concentration of tacrolimus in the sample against a calibration curve.
This standardized method allows for high accuracy and precision in TDM, which is critical for managing patients on tacrolimus therapy.[20]
Conclusion and Future Outlook
The application of deuterium in the design of immunosuppressants represents a significant advancement in medicinal chemistry. The success of deuruxolitinib in clinical trials for alopecia areata and the established use of deuterated standards in TDM for tacrolimus highlight the tangible benefits of this approach. As our understanding of drug metabolism and the kinetic isotope effect deepens, we can anticipate the development of more sophisticated deuterated immunosuppressants with tailored pharmacokinetic profiles and improved safety. The "deuterium switch" strategy will likely continue to be a valuable tool for life-cycle management of existing drugs and for the de novo design of novel therapeutics, offering new hope for patients with autoimmune diseases and those undergoing organ transplantation. The continued investment in this area by pharmaceutical companies underscores the growing confidence in the potential of deuterated drugs to provide clinically meaningful advantages over their non-deuterated counterparts.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. hcplive.com [hcplive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Concert Pharmaceuticals Announces Presentation of CTP-543 THRIVE-AA1 Phase 3 Data in Alopecia Areata During Late Breaking Session at EADV Congress - BioSpace [biospace.com]
- 7. Phase III THRIVE-AA2 trial of CTP 543 in alopecia areata presented at the American Academy of Dermatology's (AAD) 2023 Annual Meeting - Medthority [medthority.com]
- 8. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Synthesis and pharmacokinetics of a novel macromolecular prodrug of Tacrolimus (FK506), FK506-dextran conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. | BioWorld [bioworld.com]
- 18. Pharmacokinetics of voclosporin in renal impairment and hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. data.epo.org [data.epo.org]
- 20. Standardization of LC-MS for therapeutic drug monitoring of tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of Sirolimus-d3
An In-depth Technical Guide to the Physical and Chemical Characteristics of Sirolimus-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sirolimus-d3, also known as Rapamycin-d3. Designed for researchers, scientists, and drug development professionals, this document details the molecule's properties, analytical methodologies for its quantification, and its mechanism of action within the mTOR signaling pathway. Sirolimus-d3 is the deuterated form of Sirolimus, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Its primary application in a research and clinical setting is as a robust internal standard for the accurate quantification of Sirolimus in biological matrices by mass spectrometry.[1][2]
Core Physical and Chemical Properties
The fundamental physicochemical properties of Sirolimus-d3 are summarized below. These characteristics are essential for its handling, formulation, and analytical detection.
| Property | Value | Source(s) |
| Chemical Name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | [3] |
| Synonyms | This compound, Sirolimus-d3 | [1][3] |
| CAS Number | 392711-19-2 | [1][3] |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1] |
| Molecular Weight | 917.2 g/mol | [1][3] |
| Appearance | Crystalline solid, granular or powder; Also available as a solution in ethanol | [1][4] |
| Purity | ≥98% deuterated forms (d₁-d₃) | [1] |
| UV Absorption (λmax) | 268, 278, 289 nm | [1] |
| Storage | Store at or below –20°C | [1][4] |
Solubility and Stability
The solubility and stability of a compound are critical parameters for experimental design and formulation development. Sirolimus is known for its poor aqueous solubility, a characteristic shared by its deuterated analogue.[5]
Solubility Profile
| Solvent | Concentration | Source(s) |
| Ethanol | 50 mg/mL | [1][4] |
| DMSO | 25 mg/mL - 200 mg/mL | [1][4] |
| Methanol | 25 mg/mL | [1] |
| Chloroform | 5 mg/mL | [1] |
| Water | Very poorly soluble (estimated 5-20 µM for non-deuterated form) | [4] |
Stability Profile
Sirolimus-d3 exhibits good stability under appropriate storage conditions. The non-deuterated form, sirolimus, has been studied more extensively, revealing key vulnerabilities.
-
Solid State: Sirolimus demonstrates satisfactory stability in its solid, crystalline form, with a projected expiration date of 6 years under proper storage.[6] The deuterated form is stable for at least one year when stored at -20°C.[1]
-
Liquid Medium: In solution, sirolimus shows instability when exposed to heat, as well as neutral or basic hydrolysis.[6] Its stability in aqueous solutions is limited, and it is recommended not to store aqueous solutions for more than one day.[4][6] It is also very unstable in phosphate-buffered saline (PBS) and HEPES buffer, particularly at 37°C.[5]
Mechanism of Action: mTOR Pathway Inhibition
Sirolimus exerts its immunosuppressive and antiproliferative effects by inhibiting the mammalian Target of Rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[7][8]
The mechanism proceeds as follows:
-
Sirolimus first binds to the intracellular protein FKBP12 (FK506-Binding Protein 12).[1][9]
-
This newly formed Sirolimus-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[9]
-
This action specifically inhibits the mTOR Complex 1 (mTORC1), which also contains the regulatory proteins Raptor and mLST8.[7][9]
-
The inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), ultimately leading to a blockage of protein synthesis and cell cycle progression.[7]
It is important to note that Sirolimus is a highly specific inhibitor of mTORC1, while the second mTOR complex, mTORC2, is generally considered insensitive to acute rapamycin treatment.[7]
Caption: The mTOR signaling pathway and the inhibitory mechanism of Sirolimus.
Experimental Protocols for Quantification
Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of sirolimus is often required.[10][11] Sirolimus-d3 is the ideal internal standard for this purpose. The two primary analytical methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometric detection (LC-MS/MS).[12]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Chromatographic separation followed by quantification based on UV absorbance. | Chromatographic separation followed by mass-based detection and quantification, using a deuterated internal standard. |
| Sample Prep | Hemolysis & Deproteinization: Use of zinc sulfate (B86663) and acetone. Extraction: Liquid-liquid extraction with 1-chlorobutane (B31608) after alkalinization. The organic layer is dried and reconstituted. | Protein Precipitation: A simple one-step precipitation using an aqueous zinc sulfate and acetonitrile (B52724) solution containing the internal standard (Sirolimus-d3). |
| Stationary Phase | Reverse-phase C18 column (e.g., 150 x 2.1 mm, 5 µm particle size). | Typically a reverse-phase C18 column. |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60% ACN) or acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. | Gradient or isocratic elution with a mobile phase compatible with mass spectrometry (e.g., acetonitrile/water with formic acid or ammonium formate). |
| Detection | UV detector set to a wavelength of 278 nm . | Tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. |
| Internal Standard | Typically a structural analog of sirolimus. | Sirolimus-d3 is the preferred internal standard. |
| Key Advantages | Readily available instrumentation in many labs. | High sensitivity, high specificity, and improved accuracy due to the co-eluting, chemically identical internal standard. |
| Source(s) | [11][12][13] | [10][14] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SiroliMus-D3/RapaMycin-D3 | C51H79NO13 | CID 137699427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Sirolimus | C51H79NO13 | CID 5284616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clinicalpub.com [clinicalpub.com]
- 10. msacl.org [msacl.org]
- 11. jfda-online.com [jfda-online.com]
- 12. A practical guide to the analysis of sirolimus using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long‐term evaluation of analytical methods used in sirolimus therapeutic drug monitoring | Semantic Scholar [semanticscholar.org]
The Role of Rapamycin-d3 in Advancing Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Rapamycin-d3 in preclinical research. Primarily utilized as a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of rapamycin (B549165) in biological matrices through mass spectrometry. This guide will delve into the principles of its application, present quantitative data on the effects of deuteration, provide detailed experimental protocols, and visualize the complex signaling pathways and experimental workflows involved in preclinical studies of mTOR inhibitors.
The Advantage of Deuteration in Preclinical Research
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategic modification in drug development that can significantly enhance a compound's pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. This modification can result in increased drug exposure, a longer half-life, and potentially a more favorable dosing regimen with reduced toxicity. While specific pharmacokinetic data for this compound as a therapeutic agent is not the focus of its common application, the principles of deuteration are well-established.
Quantitative Impact of Deuteration on Pharmacokinetics
To illustrate the quantitative advantages of deuteration, the following tables summarize preclinical data from a comparative study on deuterated versus non-deuterated apalutamide, an androgen receptor inhibitor. This data serves as a representative example of the kinetic isotope effect on drug exposure.[1] It is important to note that while this data is not for this compound, it demonstrates the significant impact that deuteration can have on key pharmacokinetic parameters.
Table 1: Comparative Pharmacokinetics of Apalutamide and Deuterated Apalutamide in Mice (Oral Administration) [1]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Apalutamide | 10 | 1230 ± 210 | 9870 ± 1560 |
| Deuterated Apalutamide | 10 | 1890 ± 320 | 16540 ± 2890 |
Table 2: Comparative Pharmacokinetics of Apalutamide and Deuterated Apalutamide in Rats (Oral Administration) [1]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Apalutamide | 10 | 1560 ± 280 | 14320 ± 2540 |
| Deuterated Apalutamide | 10 | 2810 ± 450 | 27890 ± 4670 |
Rapamycin and the mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2] mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin primarily inhibits mTORC1.[3][4] It does so by first forming a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1 activity. While mTORC1 is acutely sensitive to rapamycin, prolonged treatment can also inhibit the assembly and function of mTORC2 in some cell types.[3][5]
Caption: Simplified mTOR signaling pathway illustrating the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.
Experimental Protocols for Preclinical Research with Rapamycin
The following sections provide detailed methodologies for the preparation and administration of rapamycin in mouse models, as well as a standard protocol for the quantification of rapamycin in biological samples using this compound as an internal standard.
In Vivo Administration of Rapamycin in Mice
1. Preparation of Rapamycin for Intraperitoneal (IP) Injection [2]
-
Materials:
-
Rapamycin powder
-
100% Ethanol (B145695)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O (double-distilled water)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
-
-
Procedure:
-
Prepare Vehicle Stock Solutions:
-
Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile ddH₂O.
-
Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile ddH₂O. Mix gently to avoid foaming.
-
-
Prepare Rapamycin Stock Solution (e.g., 50 mg/mL):
-
Dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol to create a 50 mg/mL stock solution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare Rapamycin Working Solution (e.g., 1 mg/mL):
-
Combine 5 mL of 10% PEG400 stock solution and 5 mL of 10% Tween 80 stock solution.
-
Add 200 µL of the 50 mg/mL rapamycin stock solution.
-
Mix thoroughly and filter through a 0.22 µm sterile filter.
-
Aliquot and store at -20°C.
-
-
Vehicle Control:
-
Prepare a vehicle control by combining 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.
-
-
2. Preparation of Rapamycin for Oral Gavage [2]
-
Materials:
-
Rapamycin powder
-
Sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles
-
-
Procedure:
-
Prepare Vehicle Solution (e.g., 0.5% Methylcellulose):
-
Dissolve 0.5 g of methylcellulose in 100 mL of sterile water.
-
-
Prepare Rapamycin Suspension:
-
Weigh the required amount of rapamycin powder.
-
Triturate the rapamycin powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to obtain a uniform suspension.
-
-
Table 3: Examples of Rapamycin Dosing in Preclinical Mouse Models
| Research Area | Mouse Strain | Administration Route | Dosage | Reference |
| Cancer | Balb/c | Continuous Infusion | 1.5 mg/kg/day | [6] |
| Cancer | FVB/N HER-2/neu | Subcutaneous | 1.5 mg/kg, 3 times/week for 2 weeks, then 2 weeks off | [7] |
| Longevity | Genetically heterogeneous | In food | 42 ppm (~7 mg/kg/day) | [8] |
| Longevity | C57BL/6 | Intraperitoneal | 2 mg/kg, every 5 days | [8] |
Quantification of Rapamycin using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of rapamycin in whole blood.
-
Materials:
-
Whole blood samples
-
This compound internal standard (IS) working solution (concentration to be optimized, e.g., in methanol)
-
Zinc sulfate (B86663) solution (e.g., 0.1 M)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.
-
Add a protein precipitation solution (e.g., acetonitrile and zinc sulfate solution).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous solution with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rapamycin: Monitor a specific precursor-to-product ion transition (e.g., m/z 931.7 → 864.5).
-
This compound (IS): Monitor the corresponding deuterated precursor-to-product ion transition.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of rapamycin to this compound against the concentration of the calibrators.
-
Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Preclinical Research Workflow for mTOR Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of an mTOR inhibitor like rapamycin.
Caption: A logical workflow for the preclinical evaluation of an mTOR inhibitor.
Conclusion
This compound is an indispensable tool in preclinical research, enabling the precise and accurate quantification of rapamycin, a compound of significant interest in oncology, immunology, and aging research. The principles of deuteration offer a promising strategy to enhance the pharmacokinetic properties of therapeutic agents. This guide provides researchers with a foundational understanding of the application of this compound, detailed experimental protocols, and a clear visualization of the underlying biological pathways and research workflows, thereby facilitating robust and reproducible preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosing of rapamycin is critical to achieve an optimal antiangiogenic effect against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Quantification of Rapamycin in Whole Blood Using Rapamycin-d3 by LC-MS/MS
Application Note
Introduction
Rapamycin (B549165), also known as Sirolimus, is a potent immunosuppressant drug critical in preventing organ transplant rejection.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin in whole blood is essential for optimizing dosage and minimizing toxicity. This application note details a robust and sensitive method for the quantification of rapamycin in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Rapamycin-d3 as the internal standard. This compound is a deuterated form of rapamycin, making it an ideal internal standard for mass spectrometry-based quantification.[3][4][5][6]
Principle
This method involves the extraction of rapamycin and the internal standard, this compound, from a whole blood matrix via protein precipitation. The prepared samples are then subjected to liquid chromatography for separation, followed by tandem mass spectrometry for detection and quantification. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Protocols
1. Materials and Reagents
-
Rapamycin certified reference standard
-
This compound certified reference standard (Internal Standard, IS)[3][4][7]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate (B1210297)
-
Zinc sulfate (B86663) (optional, for protein precipitation)
-
Human whole blood (for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the rapamycin stock solution with methanol/water (1:1, v/v) to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation
-
Pipette 50 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to ensure cell lysis and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for rapamycin quantification in whole blood.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.0 min: 50-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-50% B
-
2.6-3.5 min: 50% B
-
-
-
Mass Spectrometry (MS/MS):
Signaling Pathway
Caption: Simplified mTOR signaling pathway inhibition by rapamycin.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 30 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 90 - 110 |
| High | 80 | > 85 | 90 - 110 |
This application note provides a detailed and robust LC-MS/MS method for the quantification of rapamycin in whole blood. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation, allows for accurate, precise, and high-throughput analysis. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 7. Sirolimus-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Rapamycin-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rapamycin-d3 as a critical tool in pharmacokinetic (PK) studies. The inclusion of detailed protocols and data presentation is intended to facilitate the accurate and reliable quantification of rapamycin (B549165) in biological matrices.
Introduction to this compound in Pharmacokinetic Analysis
Rapamycin (also known as Sirolimus) is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival.[1][2][3][4] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its therapeutic applications, which include preventing organ transplant rejection and treating certain cancers.[3][4][5]
The gold standard for quantifying small molecules like rapamycin in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] The accuracy of this technique heavily relies on the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis.[6][9][10] this compound, a stable isotope-labeled (SIL) version of rapamycin where three hydrogen atoms are replaced with deuterium, is the ideal internal standard for this purpose.[2] It is chemically and physically identical to rapamycin, ensuring it behaves similarly during extraction and chromatography, but its increased mass allows it to be distinguished by the mass spectrometer.[9]
Core Principles of Using a Deuterated Internal Standard
The fundamental principle behind using this compound as an internal standard is to provide a reference compound that experiences the same experimental variations as the analyte (rapamycin). These variations can include:
-
Sample Preparation Inconsistencies: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer's ion source caused by co-eluting components from the biological matrix.[6][9]
-
Instrumental Variability: Fluctuations in injection volume or detector response.[6]
By adding a known concentration of this compound to all samples and standards at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains constant even if the absolute peak areas fluctuate, leading to precise and accurate results.[6]
Experimental Protocols
A validated LC-MS/MS method is essential for the reliable quantification of rapamycin in biological samples for pharmacokinetic studies.[7][11] The following protocols are generalized from published methodologies and provide a framework for developing a specific assay.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting rapamycin from whole blood or plasma samples due to its simplicity and effectiveness.[8][12]
Materials:
-
Biological matrix (e.g., rat whole blood, human plasma)[7][12]
-
Rapamycin analytical standard
-
This compound internal standard
-
Precipitating solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an organic acid like formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 100 µL of the biological sample (or standard/quality control sample) into a microcentrifuge tube.
-
Add 200 µL of the precipitating solution containing the this compound internal standard at a known concentration.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[8]
Chromatographic Conditions (Example):
-
Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is often used.[3][8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A gradient elution is typically used to separate rapamycin from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL[8]
-
Column Temperature: 40-50°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rapamycin: The specific precursor and product ions will need to be optimized.
-
This compound: The precursor ion will be 3 mass units higher than that of rapamycin.
-
-
Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows must be optimized for the specific instrument.[8]
Data Presentation
Clear presentation of quantitative data is crucial for the interpretation of pharmacokinetic studies.
Table 1: Typical LC-MS/MS Method Validation Parameters
This table summarizes typical validation results for an LC-MS/MS method for the quantification of rapamycin in a biological matrix using this compound as the internal standard, based on regulatory guidelines.
| Parameter | Typical Value | Description |
| Linearity Range | 0.1 - 100 ng/mL | The range of concentrations over which the method is accurate and precise.[3] |
| Correlation Coefficient (r²) | > 0.99 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[3] |
| Intra-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates on the same day. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates on different days. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |
| Extraction Recovery | 85 - 115% | The efficiency of the extraction process.[12] |
| Matrix Effect | Minimal | The effect of matrix components on the ionization of the analyte. |
Table 2: Pharmacokinetic Parameters of Rapamycin
This table presents a summary of key pharmacokinetic parameters for rapamycin from various studies. Note that these values can vary significantly between individuals and species.[13]
| Parameter | Species | Value | Reference |
| Time to Peak (Tmax) | Human | ~2 hours | [1] |
| Half-life (t½) | Human | ~62 hours | [13] |
| Bioavailability | Human | ~14% | [13] |
| Metabolism | Human | Primarily by CYP3A4 in the liver and intestine | [13][14] |
Visualizations
Diagrams are provided to illustrate key workflows and biological pathways.
Caption: Workflow for a typical pharmacokinetic study using this compound.
References
- 1. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medrxiv.org [medrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Therapeutic Drug Monitoring of Rapamycin Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Rapamycin (B549165), also known as Sirolimus, is a potent immunosuppressant crucial in preventing organ rejection in transplant patients.[1][2] Its narrow therapeutic window necessitates precise therapeutic drug monitoring (TDM) to ensure efficacy while avoiding toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for Rapamycin quantification due to its high specificity and sensitivity compared to immunoassays.[2][4] The use of a stable isotope-labeled internal standard, such as Rapamycin-d3, is critical for accurate and precise quantification.[5][6] This deuterated standard co-elutes with the analyte, effectively compensating for variations in sample preparation and matrix effects, such as ion suppression or enhancement.[5][7]
This application note provides a detailed protocol for the quantification of Rapamycin in whole blood using this compound as an internal standard with an LC-MS/MS system.
Principle
The method involves the extraction of Rapamycin and the this compound internal standard from a whole blood sample via protein precipitation.[8][9] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Rapamycin analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Zinc sulfate (B86663) solution
-
Ultrapure water
-
Drug-free whole blood for calibration standards and quality controls
Quantitative Data Summary
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the therapeutic drug monitoring of Rapamycin using a deuterated internal standard.
Table 1: LC-MS/MS Method Validation Parameters for Rapamycin Quantification
| Validation Parameter | Typical Performance | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | Signal-to-Noise > 5; Accuracy within ±20%; Precision ≤ 20% CV |
| Intra-day Precision (% CV) | < 15% | ≤ 15% (except LLOQ ≤ 20%) |
| Inter-day Precision (% CV) | < 15% | ≤ 15% (except LLOQ ≤ 20%) |
| Intra-day Accuracy (% Bias) | Within ±15% | Within ±15% (except LLOQ ±20%) |
| Inter-day Accuracy (% Bias) | Within ±15% | Within ±15% (except LLOQ ±20%) |
| Recovery | Consistent and reproducible (>80%) | Consistent and reproducible |
Data compiled from multiple sources.[9][12][13]
Table 2: Example Mass Spectrometry Parameters for Rapamycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Rapamycin | 931.7 | 864.6 | Positive ESI |
| This compound (IS) | 934.7 | 864.6 | Positive ESI |
Note: Specific m/z transitions may vary slightly based on instrumentation and adduct formation (e.g., ammonium or sodium adducts).[4]
Experimental Protocol
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Rapamycin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Rapamycin stock solution in methanol to create working standard solutions for spiking into drug-free whole blood.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.
-
Calibration Standards (CS): Spike appropriate volumes of the Rapamycin working standard solutions into drug-free whole blood to prepare a series of calibration standards (e.g., 1, 2.5, 5, 10, 25, 50, 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free whole blood in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample (calibrator, QC, or patient sample) in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 150 µL of zinc sulfate solution to induce hemolysis and vortex for 10 seconds.[14]
-
Add 250 µL of acetonitrile to precipitate proteins.[14]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient to ensure separation of Rapamycin from matrix components.
Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transitions specified in Table 2.
-
Instrument Settings: Optimize source parameters (e.g., gas flows, temperature, and voltages) according to the manufacturer's guidelines.
Data Analysis
-
Integrate the peak areas for Rapamycin and this compound for all samples.
-
Calculate the peak area ratio of Rapamycin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with appropriate weighting.
-
Determine the concentration of Rapamycin in the QC and patient samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cincinnatichildrens.org [cincinnatichildrens.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 10. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 11. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of rapamycin in whole blood using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Rapamycin-d3 in Autophagy and Aging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR Complex 1 (mTORC1), rapamycin is a powerful inducer of autophagy, a catabolic process involving the degradation of cellular components via the lysosome. This mechanism has positioned rapamycin as a critical tool in aging research, as studies have demonstrated its ability to extend the lifespan of various model organisms. Rapamycin-d3 is a deuterated analog of rapamycin, which serves as an ideal internal standard for the quantitative analysis of rapamycin in biological samples by mass spectrometry. Its near-identical chemical and physical properties to rapamycin, with a distinct mass, ensure accurate and precise quantification in complex matrices.
Core Applications of this compound
The primary application of this compound in autophagy and aging research is as an internal standard for the accurate quantification of rapamycin levels in in vitro and in vivo experimental systems using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, leading to highly reliable data.
Signaling Pathway of Rapamycin-induced Autophagy
Rapamycin's induction of autophagy is primarily mediated through the inhibition of the mTORC1 signaling pathway. The following diagram illustrates the key components and interactions within this pathway.
Experimental Protocols
Protocol 1: Quantification of Rapamycin in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the extraction and quantification of rapamycin from whole blood, cell lysates, or tissue homogenates.
Materials:
-
Biological sample (whole blood, cell pellet, or tissue)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate (B86663) solution (0.4 M)
-
Deionized water
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
LC-MS/MS system
Sample Preparation:
-
Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol. The final concentration of the internal standard in the sample should be within the linear range of the assay.
-
Sample Spiking: To 100 µL of the biological sample (whole blood, cell lysate, or tissue homogenate), add a known amount of the this compound internal standard spiking solution.
-
Protein Precipitation: Add 200 µL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate to methanol) to the sample.[1]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
| Parameter | Value |
| Liquid Chromatography | |
| LC System | Agilent 1260 LC system or equivalent[1] |
| Column | Agilent Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm[1] |
| Column Temperature | 60°C[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometry | |
| MS System | Agilent 6460 or 6470 Triple Quadrupole Mass Spectrometer or equivalent[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Drying Gas Temperature | 225°C[1] |
| Nebulizer Pressure | 35 psi[1] |
| Capillary Voltage | 4000 V[1] |
| MRM Transitions | Rapamycin: m/z 931.5 -> 864.5; this compound: m/z 934.5 -> 864.5 (example transitions, may vary) |
Data Analysis: Quantify the concentration of rapamycin in the samples by creating a calibration curve using known concentrations of rapamycin standards spiked with the same amount of this compound. The ratio of the peak area of rapamycin to the peak area of this compound is plotted against the concentration of the standards.
Protocol 2: In Vitro Autophagy Induction and Detection by Western Blot
This protocol describes how to treat cultured cells with rapamycin to induce autophagy and how to detect the induction by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cultured cells (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
Rapamycin
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Rapamycin Treatment: Treat cells with the desired concentration of rapamycin (e.g., 100 nM) or an equivalent volume of DMSO for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control (e.g., β-actin). An increase in the LC3-II/β-actin ratio and a decrease in the p62/β-actin ratio are indicative of autophagy induction.
Protocol 3: In Vivo Aging Study in Mice
This protocol provides a general framework for a long-term study to assess the effect of rapamycin on the lifespan of mice.
Materials:
-
A cohort of age-matched mice (e.g., C57BL/6)
-
Rapamycin
-
Vehicle for rapamycin administration (e.g., encapsulated in food)
-
Standard mouse chow
-
Animal housing facilities
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to a control group (receiving vehicle) and one or more experimental groups (receiving different doses of rapamycin).
-
Rapamycin Administration: Administer rapamycin to the experimental groups, typically mixed into their food to ensure consistent, long-term dosing.
-
Monitoring: Monitor the health and survival of the mice daily. Record body weight and food intake regularly.
-
Data Collection: Record the date of death for each mouse.
-
Data Analysis: Construct Kaplan-Meier survival curves for each group and perform statistical analysis (e.g., log-rank test) to determine if rapamycin treatment significantly extends lifespan compared to the control group.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the effects of rapamycin.
Table 1: In Vivo Lifespan Studies in Mice
| Mouse Strain | Age at Start of Treatment | Rapamycin Dose | Route of Administration | Median Lifespan Extension (%) | Reference |
| UM-HET3 (Male) | 9 months | 42 ppm in food | Oral | 23 | [2] |
| UM-HET3 (Female) | 9 months | 42 ppm in food | Oral | 26 | [2] |
| C57BL/6 (Male) | 20 months | 8 mg/kg/day | Intraperitoneal (transient) | ~60 | |
| C57BL/6 (Female) | 20 months | 8 mg/kg/day | Intraperitoneal (transient) | ~50 |
Table 2: In Vitro Autophagy Induction
| Cell Line | Rapamycin Concentration | Treatment Duration | Key Finding | Reference |
| Human BM-MSCs | 500 nM | 24 hours | Significant increase in LC3-II/LC3-I ratio | |
| U87MG glioblastoma | 10 nM | 24 hours | Increased LC3-II/LC3-I ratio and decreased p62 levels |
Conclusion
This compound is an indispensable tool for researchers studying the effects of rapamycin on autophagy and aging. Its use as an internal standard ensures the accuracy and reliability of rapamycin quantification, which is critical for correlating dose and exposure with biological outcomes. The provided protocols and data serve as a valuable resource for designing and interpreting experiments aimed at understanding the intricate roles of mTOR signaling, autophagy, and the aging process. The continued application of these methodologies will undoubtedly contribute to the development of interventions targeting age-related diseases.
References
Application Notes and Protocols: A Step-by-Step Guide for Preparing Rapamycin-d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the preparation of Rapamycin-d3 stock solutions for research and drug development applications. This compound, a deuterated analog of Rapamycin (B549165), is a critical tool in pharmacokinetic and pharmacodynamic studies, often utilized as an internal standard in mass spectrometry-based assays. Accurate and consistent preparation of stock solutions is paramount for experimental reproducibility. This guide outlines the necessary materials, detailed protocols for dissolution and storage, and key data on the physicochemical properties of this compound. Additionally, it includes diagrams illustrating the experimental workflow and the mTOR signaling pathway, a primary target of Rapamycin.
Introduction
Rapamycin (also known as Sirolimus) is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1] It achieves this by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12), which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2][3] Due to its significant biological activities, Rapamycin and its analogs are extensively used in research to study cellular processes such as autophagy and apoptosis, and in clinical settings as an immunosuppressant.[2][3]
This compound is a deuterated version of Rapamycin, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Rapamycin in biological samples using mass spectrometry (GC-MS or LC-MS), as it is chemically identical to Rapamycin but can be distinguished by its mass.[2][3] The accurate preparation of this compound stock solutions is a critical first step for ensuring the reliability and reproducibility of experimental results.
Physicochemical Properties and Solubility
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling and use. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Sirolimus-d3, AY-22989-d3 | [2][4] |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [2][3] |
| Molecular Weight | 917.2 g/mol | [2][3][5] |
| Appearance | White to light yellow solid | [6] |
| Purity | ≥98% deuterated forms (d₁-d₃) | [3] |
| Solubility in DMSO | ~25 mg/mL | [2][3] |
| Solubility in Ethanol | ~50 mg/mL | [3] |
| Solubility in Methanol | ~25 mg/mL | [2][3] |
| Solubility in Chloroform | ~5 mg/mL | [2][3] |
| Storage of Solid | -20°C, protect from light | [7][8][9] |
| Storage of Stock Solution | -20°C or -80°C, aliquot to avoid freeze-thaw | [1][4] |
| Stability | ≥ 1 year at -20°C | [2][3] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration and solvent based on their specific experimental requirements.
Materials
-
This compound solid (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound solid to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 917.2 g/mol = 9.172 mg
-
-
Weighing the Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C or -80°C. This practice minimizes degradation from repeated freeze-thaw cycles.[1][4]
Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
mTOR Signaling Pathway
Rapamycin's mechanism of action involves the inhibition of the mTOR signaling pathway. The diagram below provides a simplified overview of this pathway.
Caption: Inhibition of the mTORC1 signaling pathway by Rapamycin.
Safety Precautions
This compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The accurate preparation of this compound stock solutions is a fundamental requirement for reliable and reproducible research. By following the detailed protocol and considering the physicochemical properties outlined in this guide, researchers can ensure the integrity of their experiments involving this important analytical standard. The provided diagrams offer a clear visual representation of the experimental workflow and the biological context of Rapamycin's action, further aiding in the effective application of this compound in scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. SiroliMus-D3/RapaMycin-D3 | C51H79NO13 | CID 137699427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SiroliMus-D3/ this compound CAS#: 392711-19-2 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 9. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Employing Rapamycin-d3 in Studies of Drug Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and metabolism. Understanding the metabolic fate of rapamycin is critical for optimizing its therapeutic use and for the development of novel analogs. The use of stable isotope-labeled compounds, such as Rapamycin-d3, has become an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and experimental protocols for the utilization of this compound in such studies.
This compound is a deuterated form of rapamycin, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to rapamycin but has a higher molecular weight. This property makes this compound an excellent internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), as it co-elutes with the unlabeled drug, thus compensating for variability in sample processing and matrix effects. Furthermore, the use of deuterated compounds can aid in the elucidation of metabolic pathways.
Applications of this compound in Drug Metabolism Studies
The primary applications of this compound in the context of drug metabolism research include:
-
Internal Standard for Quantitative Bioanalysis: this compound is widely used as an internal standard for the accurate quantification of rapamycin in various biological matrices such as whole blood, plasma, and tissue homogenates. Its use significantly improves the precision and accuracy of LC-MS/MS assays.
-
Metabolite Identification: While not its primary use, co-elution of deuterated internal standards can sometimes help in distinguishing drug-related metabolites from endogenous matrix components in complex chromatograms.
-
Pharmacokinetic Studies: Accurate quantification using this compound as an internal standard is fundamental to determining key pharmacokinetic parameters of rapamycin, such as its half-life, clearance, and volume of distribution. Although direct comparative pharmacokinetic studies between rapamycin and a deuterated version intended for therapeutic use are not the focus here, the principles of using a deuterated internal standard are crucial for obtaining reliable pharmacokinetic data for the parent drug.
Data Presentation
Table 1: Performance of this compound as an Internal Standard in LC-MS/MS Quantification of Sirolimus (Rapamycin)
This table summarizes the inter-patient assay imprecision (CV%) for the quantification of sirolimus (rapamycin) in whole blood using either a deuterated internal standard (SIR-d3) or a structural analog internal standard (desmethoxyrapamycin, DMR). The data highlights the superior precision achieved with the use of a stable isotope-labeled internal standard.
| Internal Standard | Inter-patient Assay Imprecision (CV%) |
| This compound (SIR-d3) | 2.7% - 5.7% |
| Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |
Data adapted from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus by HPLC-ESI-MS/MS.
Table 2: Representative Preclinical Pharmacokinetic Parameters of Rapamycin in Rabbits
This table presents pharmacokinetic parameters of rapamycin determined in a preclinical study in rabbits. Accurate determination of these parameters relies on robust bioanalytical methods, for which this compound serves as an ideal internal standard.
| Parameter | 0.05 mg/kg Dose | 0.5 mg/kg Dose |
| Terminal Half-life (t½) | > 13 hours | > 13 hours |
| Volume of Distribution (Vd) | Increased with dose | Significantly increased |
| Total Body Clearance | Increased with dose | Significantly increased |
Data from a study on the pharmacokinetics of rapamycin in rabbits.[1] Note: This study did not compare deuterated and non-deuterated rapamycin directly but provides an example of pharmacokinetic data obtained using reliable quantitative methods.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
Rapamycin's mechanism of action involves the inhibition of the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation. The pathway is composed of two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1.
Caption: Simplified mTOR signaling pathway showing the roles of mTORC1 and mTORC2 and the inhibitory action of Rapamycin on mTORC1.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for an in vitro drug metabolism study using this compound to identify metabolites of rapamycin in human liver microsomes.
Caption: Workflow for an in vitro metabolism study of Rapamycin using this compound as an internal standard.
Experimental Protocols
Protocol 1: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard
Objective: To accurately quantify the concentration of rapamycin in whole blood samples.
Materials:
-
Whole blood samples
-
Rapamycin analytical standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc sulfate (B86663) solution (0.1 M)
-
Deionized water
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Preparation of Standards and Internal Standard Working Solution:
-
Prepare stock solutions of rapamycin and this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the rapamycin stock solution with methanol to prepare working standards for the calibration curve (e.g., ranging from 0.5 to 50 ng/mL).
-
Prepare a working solution of this compound in methanol at a concentration of 15 ng/mL.
-
-
Sample Preparation:
-
To 100 µL of whole blood sample (calibrator, quality control, or unknown sample) in a microcentrifuge tube, add 200 µL of the this compound internal standard working solution in methanol.
-
Add 300 µL of neat methanol.
-
Vortex the mixture for 10 minutes to ensure complete protein precipitation and cell lysis.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1 mM formic acid and 0.05 mM ammonium acetate in water.
-
Mobile Phase B: 0.1 mM formic acid and 0.05 mM ammonium acetate in methanol.
-
Gradient: A suitable gradient to separate rapamycin from endogenous interferences (e.g., starting with 50% B, increasing to 100% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rapamycin: m/z 931.7 → 864.6
-
This compound: m/z 934.7 → 864.6
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both rapamycin and this compound.
-
Calculate the peak area ratio of rapamycin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the rapamycin standards.
-
Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolism of Rapamycin in Human Liver Microsomes
Objective: To investigate the metabolic profile of rapamycin and identify its major metabolites using human liver microsomes.
Materials:
-
Rapamycin
-
This compound (for use as an internal standard during analysis)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of rapamycin in a suitable organic solvent (e.g., methanol or DMSO) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1 µM).
-
On ice, prepare the incubation mixtures in microcentrifuge tubes. For a final volume of 200 µL:
-
100 mM potassium phosphate buffer (pH 7.4)
-
3.3 mM MgCl2
-
Pooled human liver microsomes (final concentration 0.5 mg/mL)
-
Rapamycin (final concentration 1 µM)
-
-
Prepare negative control incubations without the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking. Collect samples at various time points (e.g., 0, 10, 20, 30, and 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (as an internal standard for analytical variability).
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis for Metabolite Identification:
-
Employ an LC-MS/MS method with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable accurate mass measurements for metabolite identification.
-
Perform a full scan analysis to detect potential metabolites.
-
Use product ion scanning (tandem MS) to obtain fragmentation patterns of the parent drug and potential metabolites.
-
Common metabolic transformations for rapamycin include hydroxylation (+16 Da) and O-demethylation (-14 Da). Search for the corresponding mass shifts in the full scan data. It is known that rapamycin is primarily metabolized by CYP3A4.[2]
-
-
Data Analysis:
-
Process the LC-MS/MS data using appropriate software to identify peaks corresponding to rapamycin and its metabolites.
-
Compare the retention times and mass spectra of the samples from different time points to observe the formation of metabolites and the depletion of the parent drug.
-
Propose structures for the metabolites based on their accurate mass measurements and fragmentation patterns.
-
Conclusion
This compound is a critical tool for researchers in drug metabolism and pharmacokinetics. Its application as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data, which is essential for the accurate determination of pharmacokinetic parameters. Furthermore, the principles of stable isotope labeling are fundamental to modern methodologies for elucidating the metabolic pathways of therapeutic agents like rapamycin. The protocols and information provided herein serve as a comprehensive guide for the effective employment of this compound in drug metabolism studies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Rapamycin-d3 in Mass Spectrometry
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with low signal intensity of Rapamycin-d3 during mass spectrometry (MS) analysis. This guide provides structured troubleshooting steps, detailed experimental protocols, and frequently asked questions (FAQs) to help you diagnose and resolve common issues.
Troubleshooting Guides
Issue: Weak or Inconsistent this compound Signal
A diminished or erratic signal from your deuterated internal standard can compromise the accuracy and reliability of your quantitative analysis. Follow this step-by-step guide to identify and rectify the root cause of the problem.
Step 1: Verify the Integrity and Concentration of Your this compound Standard
Before delving into complex instrument parameters, it's crucial to confirm that the issue doesn't lie with the standard itself.
-
Action: Prepare a fresh stock solution of this compound. If possible, use a new vial of the standard. Dilute the stock solution to a known concentration in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Verification: Analyze this freshly prepared standard solution by direct infusion into the mass spectrometer. This will help you confirm the presence of the correct precursor ion and assess its fundamental signal strength. If the signal remains low, consider verifying the concentration of your stock solution using an orthogonal method like UV spectrophotometry if a reference standard is available.[1]
Step 2: Optimize Mass Spectrometer Parameters
Incorrect or unoptimized MS settings are a frequent cause of poor signal intensity.[2][3]
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer to optimize key parameters.[1]
-
Key Parameters to Optimize:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for Rapamycin (B549165).[4]
-
Precursor/Product Ions: Monitor the appropriate Multiple Reaction Monitoring (MRM) transitions. For Rapamycin, the sodium adduct [M+Na]+ at m/z 936.6 is often selected as the parent ion.[4] For this compound, the precursor ion should be shifted by +3 (m/z 939.6). The product ions may or may not be shifted depending on the location of the deuterium (B1214612) labels.[5]
-
Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and collision energy to maximize the signal.[3]
-
Step 3: Evaluate Chromatographic Conditions
Suboptimal liquid chromatography (LC) can lead to poor peak shape, inadequate separation from interfering matrix components, and consequently, low signal intensity.
-
Action: Assess your current LC method. A C18 or C8 column is commonly employed for Rapamycin analysis.[4][6]
-
Optimization Strategies:
-
Mobile Phase: The composition of the mobile phase, including the organic solvent (methanol or acetonitrile) and the pH of the aqueous phase, can significantly affect peak shape and retention. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) is common.[4][7]
-
Gradient: Ensure that your gradient profile provides adequate separation of this compound from other components in the sample.
-
Co-elution: Verify that Rapamycin and this compound are co-eluting. A slight separation due to the deuterium isotope effect can sometimes lead to differential matrix effects.[6][8]
-
Step 4: Investigate and Mitigate Matrix Effects
Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a primary cause of poor signal intensity.[8][9][10][11]
-
Action: Perform a post-extraction spike analysis to determine if the sample matrix is suppressing the this compound signal.[8]
-
Mitigation Techniques:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[8]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the region where matrix effects are most pronounced.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound?
A1: The most frequent causes include suboptimal mass spectrometer settings, matrix effects from the biological sample, issues with the integrity or concentration of the this compound standard, and inefficient sample preparation leading to ion suppression.[3][5][8]
Q2: How can I confirm the quality of my this compound standard?
A2: To verify the quality of your standard, prepare a fresh solution and analyze it via direct infusion into the mass spectrometer. This allows you to check for the correct precursor ion and assess its signal intensity without the influence of chromatography or sample matrix.[1] If the signal is still weak, consider obtaining a new lot of the standard.
Q3: What are matrix effects, and how do they impact this compound analysis?
A3: Matrix effects occur when molecules co-eluting from the sample matrix interfere with the ionization of your analyte (this compound) in the mass spectrometer's ion source.[9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.[10]
Q4: Can the storage and handling of this compound affect its signal intensity?
A4: Yes, improper storage and handling can lead to the degradation of this compound, resulting in a lower effective concentration and, consequently, a weaker signal.[8] It is recommended to store stock solutions at -20°C or -80°C and to avoid repeated freeze-thaw cycles.[4][12] Solutions of Rapamycin may be unstable and should be prepared fresh.[13]
Q5: What is the "deuterium isotope effect" and can it affect my results?
A5: The deuterium isotope effect can cause deuterated standards to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6][8] If this separation leads to the analyte and internal standard experiencing different levels of ion suppression from the matrix, it can compromise analytical accuracy.[6]
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This experiment will help you quantify the degree of ion suppression or enhancement from your sample matrix.[8]
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) without Rapamycin or this compound
-
This compound standard solution
-
Your established sample preparation and LC-MS/MS method
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract the blank matrix sample using your established protocol. After the final extraction step, spike the this compound at the same working concentration into the extracted matrix.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value close to 100% suggests minimal matrix effects.[8]
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Rapamycin from biological fluids.[4]
Materials:
-
Sample (e.g., 200 µL of whole blood or tissue homogenate)
-
This compound internal standard solution
-
Precipitating agent (e.g., methanol or acetonitrile)[3]
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of your sample, add a known amount of this compound internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of cold methanol to precipitate the proteins.[4]
-
Vortex again for 2 minutes.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-30 minutes at 4°C.[4]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
Quantitative Data Summary
The following tables provide typical parameters for a successful LC-MS/MS analysis of Rapamycin, which can serve as a reference for your method development and troubleshooting.
Table 1: Typical LC-MS/MS Parameters for Rapamycin Analysis
| Parameter | Typical Value/Setting | Reference |
| LC Column | C8 or C18, 50 mm x 4.6 mm, 5 µm | [4] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | [4][14] |
| Mobile Phase B | Acetonitrile or Methanol | [4][15] |
| Flow Rate | 0.5 - 1.0 mL/min | [14][16] |
| Injection Volume | 20 µL | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][17] |
| MRM Transition (Rapamycin) | m/z 936.6 → 409.3 (Sodium adduct) | [4] |
| MRM Transition (this compound) | m/z 939.6 → 409.3 (or other stable fragment) | [5] |
Table 2: Example Linearity and Sensitivity Data for Rapamycin Analysis
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL in whole blood | [17] |
| 0.5 - 500 ng/mL in tissues | [17] | |
| 2.3 - 1000 ng/mL in ocular tissue | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL in whole blood | [17] |
| 2.4 ng/mL | [18] |
Visualizations
Caption: A logical workflow for troubleshooting poor this compound signal intensity.
Caption: The mTOR signaling pathway showing the mechanism of Rapamycin action.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. researchgate.net [researchgate.net]
- 17. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 18. Determination of rapamycin: quantification of the sodiated species by an ion trap mass spectrometer as an alternative to the ammoniated complex analysis by triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing LC Gradient for Rapamycin and Rapamycin-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of rapamycin (B549165) and its deuterated internal standard, rapamycin-d3 (B7796464).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic separation of rapamycin?
A1: A key challenge in the chromatography of rapamycin is its existence as a mixture of conformational isomers in solution.[1][2][3] These isomers can separate under certain HPLC conditions, leading to peak splitting or broadening. Additionally, rapamycin can degrade, and its ring-opened degradants may interfere with the analysis.[1] Therefore, method development should aim to either separate these forms consistently or merge them into a single peak for accurate quantification.
Q2: Should I use a gradient or isocratic elution for separating rapamycin and this compound?
A2: Both gradient and isocratic elution methods have been successfully developed for rapamycin analysis.[1][4][5][6]
-
Isocratic elution is simpler, requires less sophisticated equipment, and can be very robust for routine analysis if the separation from matrix components is sufficient.[1]
-
Gradient elution is generally preferred for complex samples to improve resolution, reduce analysis time, and sharpen peaks, especially when separating rapamycin from multiple impurities or in a complex biological matrix.[4][6]
Q3: What is the expected elution order for rapamycin and this compound?
A3: Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to the chromatographic isotope effect.[7] Therefore, this compound is expected to have a slightly shorter retention time than rapamycin. However, the exact elution profile and resolution will depend on the specific chromatographic conditions.
Q4: What are common mobile phase additives used for rapamycin analysis?
A4: Acidic modifiers are commonly used. Formic acid (e.g., 0.05% to 0.1%) is frequently added to the mobile phase to improve peak shape and ionization efficiency in LC-MS/MS applications.[5][6] While some studies suggest acidic modifiers do not significantly affect the chromatography of rapamycin itself, they can be crucial for the separation of its isomers and related impurities.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | If using a silica-based column, free silanol (B1196071) groups can interact with the analyte, causing peak tailing. Ensure the mobile phase pH is appropriate for the column and consider using a column with advanced end-capping. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Inadequate Buffering | If the mobile phase pH is close to the pKa of any ionizable groups, it can lead to poor peak shape. While rapamycin has no readily ionizable groups in the typical pH range of 1-10, this can be a factor for co-eluting impurities.[1] |
Issue 2: Split Peaks
| Possible Cause | Troubleshooting Steps |
| Separation of Rapamycin Isomers | Rapamycin can exist as multiple conformational isomers (e.g., β and γ forms) that may be separated under your HPLC conditions.[1][2][3] To address this: - Increase Column Temperature: Elevating the temperature (e.g., to 50-60°C) can sometimes help to coalesce the isomer peaks into a single, sharper peak. - Modify Mobile Phase: Adjusting the organic solvent ratio or the type of organic modifier (e.g., methanol (B129727) vs. acetonitrile) can alter the separation of isomers. |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This can be caused by pressure shocks or use at an inappropriate pH. Replacing the column is the most effective solution. |
| Blocked Column Frit | A partially blocked frit at the column inlet can lead to a non-uniform flow of the sample onto the stationary phase. Back-flushing the column (if permitted by the manufacturer) or replacing the frit/column may resolve the issue. |
| Co-elution of an Interference | An interfering compound from the sample matrix may be co-eluting with your analyte. To verify this, inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, optimize the gradient to improve separation. |
Issue 3: Variable Retention Times
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | For gradient methods, ensure the column is sufficiently re-equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary. |
| Pump Performance Issues | Fluctuations in the pump flow rate or mobile phase composition can lead to shifting retention times. Check for leaks in the system and ensure the pump is properly maintained. |
| Temperature Fluctuations | Inconsistent column temperature can cause retention time variability. Use a thermostatically controlled column compartment to maintain a stable temperature. |
| Mobile Phase Degradation | Prepare fresh mobile phase daily, as changes in solvent composition due to evaporation or degradation can affect retention times. |
Experimental Protocols
Below are examples of LC methods that have been used for the analysis of rapamycin. These can serve as a starting point for method development.
Method 1: Isocratic RP-HPLC
-
Column: C8, 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Methanol:Water (80:20, v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 57°C.[1]
-
Detection: UV at 277 nm.[1]
-
Injection Volume: 20 µL.[1]
Method 2: Gradient RP-LC-MS/MS
-
Cleanup Column: Zorbax SB-C18.[6]
-
Analytical Column: YMC ODS-AQ.[6]
-
Mobile Phase A: Acetonitrile/Formic Acid/NaI.[6]
-
Mobile Phase B: Methanol/Formic Acid/NaI.[6]
-
Elution: Gradient elution (specific gradient profile to be optimized).[6]
-
Detection: Positive electrospray ionization MS/MS.[6]
Data Presentation
The following table summarizes various published LC conditions for rapamycin analysis.
| Parameter | Method A | Method B | Method C |
| Column | C8, 150 x 4.6 mm, 5 µm | Xterra MS C8, 50 x 4.6 mm, 5 µm | Kromasil C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (80:20, v/v) | Acetonitrile:Water with 0.05% Formic Acid (80:20, v/v) | Methanol:Acetonitrile:Water (70:15:30, v/v/v) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1 mL/min | 0.25 mL/min | 1.0 mL/min |
| Temperature | 57°C | 40°C | 40°C |
| Retention Time | Not specified | 3.01 min | Not specified |
| Reference | [1] | [5] | [4] |
Visualizations
Caption: Workflow for optimizing an LC gradient method.
Caption: Decision tree for troubleshooting common LC issues.
References
- 1. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN115097046B - Method for separating rapamycin and impurities thereof - Google Patents [patents.google.com]
- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
Common matrix effects when using Rapamycin-d3 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common matrix effects encountered when using Rapamycin-d3 as an internal standard for the quantification of Rapamycin (Sirolimus) in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Rapamycin in plasma?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as Rapamycin, by co-eluting components from the sample matrix.[1] In plasma, these interfering components can include phospholipids (B1166683), salts, and proteins. These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of Rapamycin.[2]
Q2: How does using this compound help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to Rapamycin, it has nearly the same physicochemical properties.[3] This means it co-elutes with Rapamycin during chromatography and experiences the same degree of ion suppression or enhancement.[4] By adding a known amount of this compound to every sample, calibration standard, and quality control, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if both signals are affected by matrix effects, thus compensating for the variability and ensuring accurate results.[5]
Q3: Is this compound a better internal standard than a structural analog?
A3: Yes, a deuterated internal standard like this compound is generally superior to a structural analog (e.g., desmethoxyrapamycin or ascomycin). A study comparing this compound to desmethoxyrapamycin (DMR) for the analysis of sirolimus in whole blood found that the use of this compound resulted in significantly lower inter-patient assay imprecision. This indicates that this compound is more effective at compensating for the variability in matrix effects between different patient samples.[5]
Q4: What are the primary causes of matrix effects in plasma samples for Rapamycin analysis?
A4: The primary cause of matrix effects, particularly ion suppression, in plasma samples analyzed by LC-MS/MS are phospholipids.[6] Phospholipids are highly abundant in plasma and can co-elute with Rapamycin, interfering with the ionization process in the mass spectrometer source. Other endogenous components like salts and proteins can also contribute to matrix effects.[1]
Q5: Can I still have issues with matrix effects even when using this compound?
A5: While this compound is highly effective, some issues can still arise. These can include:
-
Isotopic Contribution: At very high concentrations of Rapamycin, there might be a small contribution from the natural isotopes of Rapamycin to the mass channel of this compound.
-
Chromatographic Separation: In rare cases, slight chromatographic separation between Rapamycin and this compound can occur, leading to them being affected differently by matrix components.
-
Overwhelming Matrix Effects: If the sample cleanup is insufficient, the matrix effects can be so severe that they suppress the signals of both the analyte and the internal standard to a level below the limit of quantification.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to matrix effects when using this compound in plasma samples.
| Issue | Possible Cause | Troubleshooting Steps |
| High Variability in QC Samples | Inconsistent matrix effects between different plasma lots. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering phospholipids. Protein precipitation alone may not be sufficient.[2] 2. Evaluate Different Plasma Lots: During method validation, test at least six different lots of blank plasma to ensure the method is robust against inter-individual variability.[1] |
| Poor Sensitivity (Low Signal-to-Noise) | Significant ion suppression affecting both Rapamycin and this compound. | 1. Improve Chromatographic Separation: Modify the LC method (e.g., change the gradient, mobile phase composition, or analytical column) to separate Rapamycin from the main phospholipid elution region.[6] 2. Enhance Sample Cleanup: Use phospholipid removal plates or cartridges (e.g., HybridSPE) for more targeted removal of interfering lipids. 3. Optimize MS Source Parameters: Adjust ion source parameters (e.g., temperature, gas flows, and voltages) to maximize the signal for Rapamycin and minimize the influence of co-eluting compounds. |
| Inaccurate Results Despite Using this compound | Partial chromatographic separation of Rapamycin and this compound. | 1. Confirm Co-elution: Overlay the chromatograms for Rapamycin and this compound from a spiked sample to ensure they have identical retention times. 2. Adjust Chromatography: If separation is observed, modify the mobile phase or gradient to achieve co-elution. 3. Check for Isotopic Cross-Contamination: Analyze a high concentration standard of Rapamycin without internal standard to check for any signal in the this compound channel. |
| Non-linear Calibration Curve | Concentration-dependent matrix effects. | 1. Re-evaluate Sample Preparation: The chosen sample preparation method may not be effective across the entire calibration range. Consider a more robust method like SPE. 2. Use a Narrower Calibration Range: If the issue persists, narrowing the calibration range may be necessary. |
Quantitative Data on Internal Standard Performance
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision of the assay compared to a structural analog.
| Internal Standard | Inter-patient Assay Imprecision (CV%) | Reference |
| This compound (SIR-d3) | 2.7% - 5.7% | [5] |
| Desmethoxyrapamycin (DMR) | 7.6% - 9.7% | [5] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol describes a post-extraction spike experiment to quantitatively assess the magnitude of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Rapamycin and this compound into the final mobile phase.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your established procedure. Spike Rapamycin and this compound into the final extracted and reconstituted blank matrix.
-
Set C (Pre-Spiked Matrix): Spike Rapamycin and this compound into blank plasma before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized MF:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
IS Normalized MF = (MF of Rapamycin) / (MF of this compound)
-
The IS Normalized MF should be close to 1, indicating effective compensation by the internal standard.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for sample cleanup.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1 M zinc sulfate.[4][7]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for Rapamycin analysis in plasma.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
Stability of Rapamycin-d3 in different solvents and storage conditions
This technical support center provides guidance on the stability of Rapamycin-d3 in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a freezer at -20°C and protected from light.[1][2] Under these conditions, it is reported to be stable for at least one year.[3][4]
Q2: How should I store solutions of this compound?
A2: For long-term storage (months to over a year), it is recommended to store stock solutions at -80°C.[5][6] For frequent use over a shorter period (up to a week), solutions can be stored at 4°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents. Commonly used solvents include ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform.[3][4]
Q4: Is there a difference in stability between Rapamycin (B549165) and this compound?
A4: this compound is a deuterated form of Rapamycin, intended for use as an internal standard in mass spectrometry-based quantification.[3][4] While deuteration can sometimes alter metabolic profiles, the fundamental chemical stability of the molecule is expected to be very similar to that of unlabeled Rapamycin under the same storage and handling conditions.
Q5: What are the primary degradation pathways for this compound?
A5: Based on studies of Rapamycin, the primary degradation pathways are likely isomerization, hydrolysis (which can lead to the opening of the macrolide ring), and autoxidation.[7][8][9] The rate of degradation can be influenced by factors such as pH, temperature, solvent polarity, and exposure to air and light.[8][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Ensure proper storage of solutions at -80°C for long-term use and avoid repeated freeze-thaw cycles by preparing aliquots. |
| Isomerization in solution. | Be aware that Rapamycin can exist as different isomers in equilibrium in solution, and the ratio of these isomers can be solvent-dependent.[7] For consistent results, use the same solvent for all samples and standards and allow solutions to equilibrate at a consistent temperature before use. | |
| Loss of compound after solvent exchange | Improper handling during solvent evaporation. | When changing solvents, evaporate the initial solvent under a gentle stream of nitrogen gas.[4] Avoid excessive heat, which can accelerate degradation. Immediately redissolve the residue in the new solvent. |
| Precipitation in aqueous solutions | Low aqueous solubility of this compound. | Rapamycin has very low solubility in water.[12] When preparing aqueous working solutions from an organic stock, ensure the final concentration of the organic solvent is sufficient to maintain solubility. The use of surfactants like Tween-20 has been shown to improve solubility and stability in aqueous media.[10] |
Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | 50 mg/mL | [3][13] |
| DMSO | 25 mg/mL - 125 mg/mL | [3][4][13] |
| Methanol | 25 mg/mL | [3][4] |
| Chloroform | 5 mg/mL | [3][4] |
Stability of Rapamycin in Solution
Note: The following data is for unlabeled Rapamycin, but is considered indicative for this compound.
| Solvent/Medium | Storage Condition | Stability | Reference |
| Methanol (10 mg/mL) | 2-8°C | No decomposition observed for one week. | [12] |
| Aqueous solution (pH 7.3, acetonitrile/water) | Not specified | Half-life of approximately 890 hours. | [8] |
| Aqueous solution (pH 12.2, acetonitrile/water) | Not specified | Half-life reduced by 3 orders of magnitude compared to pH 7.3. | [8] |
| Hydro-alcoholic gel (0.1%) | 4°C, protected from light | Stable for at least 1 year. | [14] |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent under defined storage conditions.
1. Materials:
-
This compound (solid)
-
High-purity solvent (e.g., HPLC-grade DMSO, ethanol)
-
Amber glass vials with PTFE-lined caps
-
High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
-
Analytical column suitable for Rapamycin analysis (e.g., C18)
-
Calibrated analytical balance and volumetric flasks
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve the solid in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber glass vials, ensuring minimal headspace.
3. Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Protect samples from light at all times.
4. Sample Analysis (Time Points):
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC-UV or LC-MS to determine the concentration of this compound. A freshly prepared standard solution should be used for quantification at each time point.
5. Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
The stability is often reported as the time at which the concentration drops to 90% of the initial value (T90).
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound stability issues.
References
- 1. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. file.chemscene.com [file.chemscene.com]
- 14. Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Rapamycin Quantification with Rapamycin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rapamycin-d3 for the precise measurement of rapamycin (B549165). Leveraging a stable isotope-labeled internal standard is crucial for overcoming analytical variability and ensuring the accuracy of experimental data. This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard instead of a structural analog?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Minimizes Matrix Effects: this compound has nearly identical physicochemical properties to rapamycin. This ensures that it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, effectively normalizing for variations caused by the sample matrix.[1]
-
Corrects for Extraction Variability: As this compound behaves identically to rapamycin during sample preparation, it accurately accounts for any analyte loss during extraction procedures.
-
Improves Precision and Accuracy: By compensating for variations in sample preparation and matrix effects, this compound significantly enhances the precision and accuracy of the measurement, leading to more reliable and reproducible results.[2]
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at -20°C and protected from light.[3][4] When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C are typically stable for over a year. For frequent use, a solution can be stored at 4°C for up to a week.
Q3: Can I use this compound for quantifying rapamycin in different biological matrices?
A3: Yes, this compound is suitable for use in various biological matrices, including whole blood, plasma, and tissue homogenates.[5][6] The choice of sample preparation protocol will need to be optimized for each specific matrix to ensure efficient extraction and minimize interferences.
Q4: What are the expected mass transitions for rapamycin and this compound in LC-MS/MS analysis?
A4: The exact mass transitions can vary slightly depending on the instrument and ionization conditions. However, common ammonium (B1175870) adducts [M+NH4]+ are often monitored in positive ion mode. For rapamycin (MW ~914.2 g/mol ), a common transition is m/z 931.5 → 864.5. For this compound (MW ~917.2 g/mol ), the corresponding transition would be m/z 934.5 → 867.5. It is essential to optimize these transitions on your specific instrument.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of rapamycin using this compound and LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | Inconsistent sample preparation. | Ensure thorough vortexing and complete cell lysis, especially with whole blood samples. Use a consistent and validated extraction protocol. |
| Matrix effects not being adequately compensated. | Verify the purity and concentration of the this compound internal standard. Ensure the internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. | |
| Instrument instability. | Check for fluctuations in spray stability, temperature, and gas flows. Perform a system suitability test before running samples. | |
| Low Signal Intensity for Rapamycin and/or this compound | Inefficient extraction. | Optimize the protein precipitation and/or liquid-liquid extraction steps. Ensure the pH of the extraction solvent is appropriate. |
| Ion suppression from the matrix. | Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Optimize the chromatography to separate rapamycin from co-eluting interferences. | |
| Poor ionization. | Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows).[7] Ensure the mobile phase composition is compatible with efficient ionization. | |
| Peak Tailing or Splitting | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate injection solvent. | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add a competing agent to reduce secondary interactions. | |
| Interfering Peaks | Co-eluting endogenous compounds or metabolites. | Optimize the chromatographic gradient to improve the separation of rapamycin from interfering peaks. |
| Contamination from sample collection tubes or reagents. | Use high-purity solvents and reagents. Test different types of collection tubes to identify a source of contamination. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision of rapamycin quantification compared to a structural analog internal standard.
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | Reference |
| Within-day Imprecision (%CV) | <10% | Can be >10% | [2] |
| Between-day Imprecision (%CV) | <8% | Can be >8% | [2] |
| Accuracy (%Bias) | Typically within ±5% | Can exceed ±15% | [2] |
Detailed Experimental Protocols
Sample Preparation from Whole Blood
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Thaw and Vortex: Allow whole blood samples, calibrators, and quality controls to thaw completely at room temperature. Vortex each tube for at least 30 seconds to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 25 µL of a 100 ng/mL solution) to each tube, except for the blank matrix sample.
-
Protein Precipitation: Add a protein precipitation agent, such as methanol (B129727) or acetonitrile (B52724) containing zinc sulfate, in a 3:1 ratio (v/v) to the sample (e.g., 300 µL).[7]
-
Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) of the final extract onto the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for your specific instrument.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute rapamycin, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
-
Rapamycin: Q1: 931.5 m/z, Q3: 864.5 m/z (Ammonium adduct)
-
This compound: Q1: 934.5 m/z, Q3: 867.5 m/z (Ammonium adduct)
-
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.
Experimental Workflow for Rapamycin Quantification
Caption: A typical experimental workflow for quantifying rapamycin using this compound.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting high variability in experimental results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Rapamycin-d3 Handling and Sample Preparation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Rapamycin-d3 during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of Rapamycin (B549165) (also known as Sirolimus), a potent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is commonly used as an internal standard for the quantification of rapamycin in biological samples by mass spectrometry (GC-MS or LC-MS), providing more accurate and precise measurements.[3][4]
Q2: What are the main factors that cause this compound degradation?
Rapamycin is susceptible to degradation under various conditions. Key factors include:
-
pH: It is unstable in highly basic and acidic conditions.[5][6][7] Degradation is significantly accelerated at high pH.[5][6]
-
Temperature: Elevated temperatures promote degradation.[7][8] Long-term storage should be at -20°C or -80°C.[1][2][9]
-
Light: Rapamycin is sensitive to light and should be protected from exposure.[2][7]
-
Solvents: The choice of solvent can affect stability and lead to the formation of different isomers.[10] Solutions are often unstable and should be prepared fresh.[11]
-
Oxidation: Rapamycin can undergo autoxidation, especially in the amorphous state or in the presence of free radical initiators.[12][13]
Q3: What are the major degradation products of Rapamycin?
The primary degradation products of rapamycin are isomers of secorapamycin, which is a ring-opened form of the molecule formed by the hydrolysis of the lactone group, and a hydroxy acid.[5][6] Other degradation products can include epoxides and ketones resulting from oxidation.[12][13]
Q4: How should I store this compound?
-
Solid Form: Store in a freezer at -20°C, protected from light.[2]
-
In Solution: Stock solutions are typically prepared in solvents like ethanol, methanol, DMSO, or chloroform.[3] These should be stored at -80°C for long-term stability (up to a year).[1] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1] For frequent use, some solutions can be stored at 4°C for about a week, but it's crucial to verify stability under your specific conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound signal in LC-MS/MS | Degradation during sample preparation. | Review your protocol for exposure to high pH, elevated temperatures, or prolonged light exposure. Ensure all steps are performed on ice or at 4°C where possible. Use fresh solutions. |
| Inefficient extraction from the biological matrix. | Optimize the protein precipitation and extraction steps. Ensure complete cell lysis through methods like sonication or freeze-thaw cycles. | |
| Improper storage of samples or standards. | Verify that samples and this compound stock solutions have been stored at the correct temperature (-20°C or -80°C) and protected from light. | |
| High variability in quantitative results | Inconsistent sample handling. | Standardize all sample preparation steps, including timing, temperature, and reagent volumes. Use an automated liquid handler if possible. |
| Formation of isomers. | The presence of different conformational isomers can affect chromatographic separation.[10][14] Ensure consistent mobile phase composition and column temperature to manage isomeric equilibrium. | |
| Freeze-thaw cycles. | Aliquot stock solutions and samples to minimize freeze-thaw cycles, which can contribute to degradation.[1] | |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | Compare the chromatogram to a freshly prepared standard. The appearance of earlier eluting peaks may indicate the presence of more polar degradation products like secorapamycin.[5] |
| Matrix effects from the biological sample. | Optimize the sample cleanup procedure. Consider using solid-phase extraction (SPE) for cleaner samples. |
Quantitative Data Summary
Table 1: Stability of Rapamycin in Different Solvents and pH
| Condition | Solvent/Buffer | Apparent Half-Life | Reference |
| Apparent pH 7.3 | 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4 | 890 hours | [5][6] |
| Apparent pH 7.3 | 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH4 | 200 hours | [5][6] |
| Apparent pH 12.2 | 30/70 (v/v) acetonitrile-water with NaOH | Reduced by 3 orders of magnitude compared to pH 7.3 | [5][6] |
Table 2: Performance Characteristics of Analytical Methods for Rapamycin Quantification
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Linearity Range | 0.025 - 2 µg/mL | 0.5 - 500 ng/g (tissue) | [14] |
| Limit of Quantification (LOQ) | 25 ng/mL | 0.5 ng/g (tissue) | [14] |
| Precision (%CV) | < 2% (Intra- and Inter-day) | 3.3% to 10.8% (Inter-run) |
Experimental Protocols
Protocol 1: Tissue Sample Preparation and Homogenization
This protocol provides a general procedure for preparing tissue homogenates for this compound analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.0-7.2
-
Tissue homogenizer (e.g., glass homogenizer or bead beater)
-
Microcentrifuge tubes
-
Calibrated balance
-
Centrifuge capable of 5000 x g and 4°C
Procedure:
-
Excise tissue samples and immediately rinse with ice-cold PBS to remove excess blood.
-
Blot the tissue dry and weigh it.
-
On ice, mince the tissue into small pieces.
-
Add a specific volume of ice-cold PBS to the tissue. A common ratio is 5-10 mL of PBS per gram of tissue. For smaller samples, a 1:3 (w/v) ratio of tissue to buffer can be used.
-
Homogenize the tissue on ice until no large pieces are visible.
-
For further cell lysis, sonicate the suspension or subject it to two freeze-thaw cycles.
-
The resulting tissue homogenate is now ready for the extraction protocol.
Protocol 2: this compound Extraction and Quantification by LC-MS/MS
This method is considered the gold standard for quantifying rapamycin in biological matrices due to its high sensitivity and specificity.
Materials:
-
Tissue homogenate (from Protocol 1)
-
Precipitating solution: Methanol containing this compound as an internal standard (e.g., at 5 ng/mL).
-
Acetonitrile, Methanol, Formic Acid (HPLC or LC-MS grade)
-
Refrigerated centrifuge
Procedure:
-
Protein Precipitation:
-
To 200 µL of tissue homogenate in a microcentrifuge tube, add 400 µL of the cold precipitating solution (methanol with internal standard).
-
Vortex the mixture vigorously for approximately 2 minutes to precipitate proteins.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 30 minutes at 4°C.
-
-
Sample Analysis by LC-MS/MS:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
-
Chromatographic Separation: Use a C8 or C18 reversed-phase column.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Use Multiple Reaction Monitoring (MRM) mode.
-
Example MRM Transition for Rapamycin (as a sodium adduct): m/z 936.6 → 409.3.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known rapamycin concentrations prepared in a blank tissue homogenate matrix.
-
Calculate the concentration of rapamycin in the samples by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.
-
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. enovatia.com [enovatia.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SiroliMus-D3/ this compound CAS#: 392711-19-2 [m.chemicalbook.com]
- 10. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing deuterated compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the chemical and isotopic integrity of your valuable materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated compounds?
A: Proper storage is crucial to maintain the isotopic and chemical purity of deuterated compounds. The ideal conditions aim to minimize exposure to moisture, light, and elevated temperatures. Most deuterated compounds should be stored in cool, dry, and dark conditions. For many, refrigeration (2-8°C) is sufficient for short- to medium-term storage, while long-term storage often requires freezing at -20°C or below. Always refer to the manufacturer's certificate of analysis for specific storage instructions for each compound.
Q2: How does atmospheric moisture affect deuterated compounds?
A: Many deuterated compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere. This is highly problematic as it can lead to two major issues:
-
Isotopic Dilution: The absorbed water (H₂O) provides a source of protons (¹H) that can exchange with the deuterium (B1214612) (²H or D) atoms on your compound, a process known as hydrogen-deuterium (H-D) exchange. This compromises the isotopic purity of your material.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the chemical purity of the compound.
To mitigate this, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
A: H-D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, most commonly from water. The rate of this exchange is influenced by several factors, including the position of the deuterium atom in the molecule, pH, temperature, and the type of solvent used. Deuterium atoms on heteroatoms (e.g., -OD, -ND₂) are particularly susceptible to rapid exchange.
Prevention strategies include:
-
Maintaining an Anhydrous Environment: Use dry glassware, handle compounds under an inert atmosphere (glove box or nitrogen/argon stream), and use anhydrous solvents.
-
Using Aprotic Solvents: When preparing solutions, prefer aprotic solvents (e.g., acetonitrile, chloroform-d, DMSO-d₆) which lack exchangeable protons.
-
Controlling pH: The rate of H-D exchange is often at its minimum in acidic conditions, around pH 2-3.
-
Low Temperature: Storing and handling compounds at low temperatures slows down the kinetics of the exchange reaction.
Q4: What type of container is best for storing deuterated compounds?
A: The choice of container is critical to prevent contamination and degradation.
-
Material: Use glass containers, as plastic can be permeable to moisture and may contain leachable additives.
-
Sealing: Tightly sealed containers are essential. For highly sensitive or long-term storage, flame-sealed glass ampoules are ideal as they provide a hermetic seal. For routine use, vials with PTFE-lined caps (B75204) or septa are recommended.
-
Light Protection: For light-sensitive compounds, use amber glass vials or wrap clear vials in aluminum foil to protect them from photodegradation.
Q5: Should I be concerned about freeze-thaw cycles?
A: Yes, repeated freeze-thaw cycles can be detrimental to the stability of some compounds, particularly those in solution. These cycles can lead to the formation of aggregates or promote degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing of the entire batch.
Data Presentation: Factors Affecting Stability
The stability of deuterated compounds is influenced by a combination of environmental factors. The following tables provide illustrative data on how these factors can impact stability.
Table 1: Illustrative Metabolic Stability of a Deuterated vs. Non-Deuterated Drug
This table demonstrates the kinetic isotope effect (KIE), where the stronger C-D bond leads to slower metabolism compared to the C-H bond.
| Compound | In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Kinetic Isotope Effect (kH/kD) |
| Enzalutamide (Non-deuterated) | Higher (faster metabolism) | N/A |
| d₃-Enzalutamide (Deuterated) | 72.9% lower than non-deuterated | ~2.7 |
Data is illustrative and based on a study of enzalutamide. Actual values can vary depending on the compound and the biological system.
Table 2: Influence of pH and Temperature on H-D Exchange Kinetics
This table provides a qualitative and semi-quantitative overview of how pH and temperature affect the rate of H-D exchange, particularly for amide protons in proteins, which is a well-studied model system.
| Parameter | Condition | Effect on H-D Exchange Rate | Recommendation |
| pH | Acidic (~2.5) | Minimum exchange rate | Quench exchange reactions by acidifying to this pH. |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant. | Avoid neutral pH during sample processing if exchange is a concern. | |
| Basic (>8.0) | Exchange rate is significantly accelerated. | Avoid basic conditions entirely for labile deuterium atoms. | |
| Temperature | Low (~0°C) | Significantly reduced rate. | Perform all post-labeling and sensitive handling steps at 0°C or on ice. |
| Ambient (~25°C) | Moderate rate, can be significant over time. | Minimize time at ambient temperature. | |
| Elevated (>40°C) | Rate is substantially increased. | Avoid elevated temperatures. |
Note: The H-D exchange rate has been observed to decrease by a factor of approximately 14 when the temperature is lowered from 25°C to 0°C.
Troubleshooting Guides
Issue 1: My deuterated compound shows decreasing isotopic purity over time.
-
Possible Cause 1: Exposure to Atmospheric Moisture.
-
Solution: Your compound is likely undergoing H-D exchange with ambient water. Review your storage and handling procedures. Ensure the compound is stored in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). When weighing or preparing solutions, work quickly in a low-humidity environment or use a glove box.
-
-
Possible Cause 2: Use of Protic Solvents.
-
Solution: If the compound is stored in solution, ensure the solvent is aprotic and anhydrous. If a protic solvent is necessary for your experiment, consider using the deuterated version of that solvent (e.g., D₂O instead of H₂O, or Methanol-d₄ instead of methanol) to minimize isotopic dilution.
-
-
Possible Cause 3: Inappropriate Storage Temperature.
-
Solution: Higher temperatures accelerate H-D exchange. Confirm that the compound is being stored at the recommended temperature, which is typically -20°C for long-term stability.
-
Issue 2: I am seeing a significant water peak in the ¹H NMR spectrum of my sample.
-
Possible Cause 1: Contaminated Deuterated Solvent.
-
Solution: Deuterated solvents are also hygroscopic. Ensure the solvent bottle is kept tightly sealed when not in use. For highly sensitive experiments, consider using single-use ampoules or drying the solvent over molecular sieves before use.
-
-
Possible Cause 2: Residual Moisture on Glassware.
-
Solution: Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven (e.g., at 150°C for at least 4 hours) and cool them in a desiccator before use. For highly sensitive experiments, you can rinse the NMR tube with a small amount of the deuterated solvent you will be using to exchange any protons on the glass surface for deuterium.
-
-
Possible Cause 3: Introduction of Moisture During Sample Preparation.
-
Solution: Prepare your NMR sample under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen). Cap the NMR tube immediately after adding your sample and solvent.
-
Issue 3: My deuterated internal standard is not co-eluting with the analyte in LC-MS analysis.
-
Possible Cause: Isotope Effect in Chromatography.
-
Solution: It is a known phenomenon that deuterated compounds can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography. This is due to the subtle differences in physicochemical properties caused by deuteration. While perfect co-elution is ideal, a small separation is often manageable.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column temperature may help to improve co-elution.
-
Ensure Correct Integration: Verify that your peak integration software is correctly integrating both the analyte and the internal standard peaks, even with a slight retention time difference.
-
Consider a Different Internal Standard: If the separation is significant and impacts the accuracy of your results (e.g., by causing differential matrix effects), you may need to consider an internal standard with a different deuteration pattern or a ¹³C-labeled standard, which is less prone to chromatographic shifts.
-
-
Experimental Protocols
Protocol 1: General Stability Testing of a Deuterated Drug Substance (Based on ICH Guidelines)
This protocol outlines a general approach for assessing the stability of a deuterated drug substance under various environmental conditions.
-
Sample Preparation:
-
Use at least three primary batches of the deuterated drug substance.
-
Package the substance in the proposed container closure system for marketing.
-
-
Storage Conditions:
-
Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Stress Testing: To identify potential degradation products and pathways, expose the drug substance to more extreme conditions. This should include:
-
Temperature: In 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).
-
Humidity: ≥ 75% RH.
-
-
Technical Support Center: Chromatography Solutions for Rapamycin-d3 Analysis
Welcome to the Technical Support Center for troubleshooting chromatographic issues encountered during the analysis of Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common analytical challenges, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Question 1: What are the primary causes of peak tailing for this compound?
Peak tailing for this compound, a large macrolide, is typically a multifactorial issue stemming from undesirable interactions between the analyte, the stationary phase, and the mobile phase. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based reversed-phase columns (e.g., C8, C18) are a primary cause of peak tailing for many compounds, including those with polar functional groups like Rapamycin (B549165).[1][2][3] These silanol groups can interact with the analyte through hydrogen bonding, leading to a secondary, undesirable retention mechanism that results in a tailed peak.
-
Mobile Phase pH and Composition: The pH of the mobile phase can influence the ionization state of residual silanol groups.[2][4] At a pH above 3.5, these groups become ionized and can strongly interact with any positive charges on the analyte, causing peak tailing.[4] Additionally, the choice of organic modifier (methanol vs. acetonitrile) and the ionic strength of the mobile phase can affect peak shape.[5][6]
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can lead to peak distortion.[1] Over time, the stationary phase can degrade, exposing more active silanol sites and exacerbating tailing.
-
Analyte-Specific Behavior: Rapamycin is known to exist as a mixture of conformational isomers in solution, and the equilibrium between these isomers can be solvent-dependent.[5][7][8] If the interconversion between these isomers is slow on the chromatographic timescale, it can contribute to peak broadening or asymmetry.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape, often appearing as a "shark-fin" or right-angled triangle.[1][6]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to band broadening and peak tailing.[1][9]
Question 2: I am observing significant peak tailing for this compound. What is the first step I should take to troubleshoot this issue?
A logical first step is to systematically evaluate your chromatographic conditions. A recommended troubleshooting workflow is outlined below:
Question 3: How can I optimize my mobile phase to reduce peak tailing for this compound?
Optimizing the mobile phase is a critical step in mitigating peak tailing. Here are several strategies:
-
Adjusting pH: For macrolides, adding a small amount of a weak acid like formic acid to the mobile phase can improve peak shape and response.[10] Lowering the pH (e.g., to 3.0 or below) can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing their interaction with the analyte.[4]
-
Adding a Buffer: The addition of a buffer, such as ammonium formate (B1220265) or ammonium acetate, to the mobile phase can help in several ways.[11] It maintains a stable pH and increases the ionic strength of the mobile phase, which can help to mask the active silanol sites and improve peak shape.[6][11]
-
Choice of Organic Modifier: While both methanol (B129727) and acetonitrile (B52724) are common organic modifiers in reversed-phase chromatography, one may provide better peak shape than the other for a specific analyte. For Rapamycin, methanol has been reported to yield better peak shapes and shorter retention times compared to acetonitrile.[5]
-
Using Mobile Phase Additives: In some cases, a small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase.[4] TEA can preferentially interact with the active silanol sites, effectively shielding them from the analyte. However, be aware that additives like TEA can sometimes suppress ionization in mass spectrometry and may not be suitable for all LC-MS applications.
Frequently Asked Questions (FAQs)
Q1: Will the deuteration in this compound cause peak tailing? A: It is highly unlikely that the deuterium (B1214612) labeling in this compound is the direct cause of peak tailing. While a "chromatographic isotope effect" can sometimes be observed, where the deuterated standard elutes slightly earlier or later than the non-deuterated analyte, this does not typically manifest as poor peak shape.[12] The underlying causes of peak tailing are generally related to the chromatographic conditions and the inherent properties of the Rapamycin molecule itself.
Q2: What type of analytical column is best for minimizing peak tailing with this compound? A: For a compound like Rapamycin, using a modern, high-purity, end-capped C8 or C18 column is recommended.[2] End-capping is a process where the residual silanol groups are chemically deactivated, significantly reducing the potential for secondary interactions that cause peak tailing. A C8 column, being less hydrophobic than a C18, has been shown to be advantageous for Rapamycin analysis, resulting in shorter analysis times.[5]
Q3: Can my sample preparation method contribute to peak tailing? A: Yes, your sample preparation can influence peak shape. Two key factors are:
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing.[1] It is always best to dissolve or reconstitute your final sample in the initial mobile phase or a weaker solvent.
-
Matrix Effects: If the sample matrix is complex (e.g., plasma, tissue homogenate), endogenous components can co-elute with this compound or accumulate on the column, leading to peak tailing and ion suppression in LC-MS.[13][14] Employing a thorough sample clean-up technique, such as solid-phase extraction (SPE), can help to remove these interferences.[2]
Q4: I am still seeing peak tailing after optimizing my mobile phase and using a new column. What else can I check? A: If you have addressed the most common chemical causes, it is time to investigate potential instrumental issues:
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[2]
-
Fittings and Connections: A poorly seated fitting can create a small void, leading to band broadening and peak tailing. Remake all connections between the injector and the detector.
-
Column Inlet Frit: A partially blocked inlet frit on the column can distort the sample band, causing tailing for all peaks in the chromatogram. If you suspect this, you can try back-flushing the column (if the manufacturer's instructions permit).
-
Guard Column: If you are not already using one, a guard column installed before the analytical column can help to protect it from contamination and prolong its life.
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the analysis of Rapamycin. These can serve as a starting point for developing a method for this compound.
Table 1: HPLC Method Parameters for Rapamycin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C8 (15 x 4.6 mm, 5 µm)[5] | C18 (150 x 4.6 mm, 5 µm)[15] |
| Mobile Phase | Methanol:Water (80:20, v/v)[5] | Acetonitrile:Ammonium Acetate Buffer[15] |
| Flow Rate | 1.0 mL/min[5] | 1.5 mL/min[15] |
| Column Temp. | 57°C[5] | Ambient |
| Detection | UV at 277 nm[5] | UV at 278 nm[15] |
| Tailing Factor | 1.12[5] | N/A |
Table 2: LC-MS/MS Method Parameters for Rapamycin Analysis
| Parameter | Condition 1 |
| Column | C8 Xterra (50 x 4.6 mm, 5 µm)[16] |
| Mobile Phase | 80% Acetonitrile in water with 0.05% formic acid[16] |
| Flow Rate | N/A |
| Injection Vol. | 20 µL[16] |
| Ionization | ESI Positive Mode[16] |
| MRM Transition | m/z 936.6/409.3[16] |
Note: The optimal conditions for this compound may require some method development based on your specific instrumentation and sample matrix. The information provided here is intended as a guide for troubleshooting and method optimization.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve optimization for rapamycin assays using Rapamycin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of calibration curves in rapamycin (B549165) assays utilizing Rapamycin-d3 as an internal standard. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a stable isotope-labeled internal standard like this compound?
A1: The primary advantage of using a stable isotope-labeled internal standard (SIL-IS) such as this compound is its ability to compensate for variability during sample preparation and analysis. Since this compound is chemically identical to rapamycin, it co-elutes and experiences similar ionization effects in the mass spectrometer. This helps to correct for matrix effects, which can cause ion suppression or enhancement, leading to more accurate and precise quantification of rapamycin in complex biological matrices like whole blood.[1][2][3]
Q2: What are common sources of variability and error in rapamycin assays?
A2: Common sources of variability and error in rapamycin assays include:
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of rapamycin and the internal standard, leading to inaccurate results.[4][5][6]
-
Sample Preparation: Inconsistent extraction recovery between samples can introduce significant error.[2][3]
-
Chromatographic Issues: Poor peak shape, retention time shifts, and co-elution of interfering substances can affect accuracy and precision.
-
Instrument Performance: Fluctuations in mass spectrometer sensitivity and detector response can lead to variability.
Q3: What is a typical calibration curve range for rapamycin in whole blood?
A3: The calibration curve range for rapamycin in whole blood can vary depending on the specific method and instrumentation. However, a common range is from approximately 1 ng/mL to 100 ng/mL.[7][8][9] Some high-sensitivity methods may have a lower limit of quantification (LLOQ) around 0.1 to 0.5 ng/mL.[10]
Q4: How should I prepare my calibration standards and quality control (QC) samples?
A4: Calibration standards and QC samples should be prepared in the same biological matrix as the unknown samples (e.g., blank whole blood) to mimic the experimental conditions as closely as possible.[11] It is recommended to use at least six to eight non-zero calibration standards to ensure linearity over the desired concentration range. QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity of Calibration Curve (r² < 0.99) | - Inaccurate pipetting of standards.- Instability of rapamycin or this compound in solution.- Inappropriate weighting model for the regression. | - Use calibrated pipettes and verify technique.- Prepare fresh stock solutions and store them properly (-20°C or -80°C).[12]- Evaluate different weighting models (e.g., 1/x, 1/x²). |
| High Variability in QC Replicates (%CV > 15%) | - Inconsistent sample preparation (e.g., protein precipitation, extraction).- Matrix effects varying between samples.[4][5]- Instrument instability. | - Automate sample preparation steps if possible.- Ensure thorough vortexing and consistent incubation times.- Optimize the sample cleanup procedure to remove interfering matrix components.[4]- Check instrument performance and perform necessary maintenance. |
| Inaccurate QC Results (Bias > 15%) | - Incorrect concentration of stock solutions.- Degradation of rapamycin or this compound.- Significant matrix effects not corrected by the internal standard. | - Verify the purity and concentration of your reference standards.- Prepare fresh stock and working solutions.- Investigate and minimize matrix effects through improved sample cleanup or chromatographic separation.[6] |
| Low Signal Intensity or Poor Peak Shape | - Suboptimal mass spectrometer settings.- Contamination of the LC column or mass spectrometer source.- Inappropriate mobile phase composition. | - Optimize MS parameters (e.g., collision energy, declustering potential).- Clean the mass spectrometer source.- Flush or replace the LC column.[13]- Ensure mobile phase is correctly prepared and degassed. |
| Interference Peaks Observed | - Co-elution of endogenous matrix components or metabolites.- Carryover from previous injections. | - Optimize the chromatographic gradient to improve separation.- Employ a more selective sample preparation technique (e.g., solid-phase extraction).[4]- Inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting rapamycin from whole blood.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the this compound internal standard at a known concentration.
-
Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Workflow for Calibration Curve and Sample Analysis
Data Presentation
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Rapamycin Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 2.5 | 38,123 | 307,543 | 0.124 |
| 5 | 76,543 | 306,876 | 0.249 |
| 10 | 153,456 | 308,123 | 0.498 |
| 25 | 382,123 | 305,987 | 1.249 |
| 50 | 765,432 | 307,456 | 2.490 |
| 100 | 1,532,123 | 306,543 | 4.998 |
Table 2: Example Quality Control (QC) Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.91 | 97.0 | 5.8 |
| Medium | 30 | 31.2 | 104.0 | 4.2 |
| High | 80 | 78.9 | 98.6 | 3.5 |
mTOR Signaling Pathway
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
- 8. Routine clinical monitoring of sirolimus (rapamycin) whole-blood concentrations by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | TargetMol [targetmol.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Validating LC-MS/MS Methods for Rapamycin: A Comparative Guide to Using Rapamycin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of rapamycin (B549165) is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical development. This guide provides a comprehensive comparison of key performance parameters for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for rapamycin, with a focus on the use of the isotopically labeled internal standard, Rapamycin-d3, versus analog internal standards.
This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes diagrams to illustrate workflows and pathways, offering a practical resource for validating robust and reliable LC-MS/MS assays for rapamycin.
The Critical Role of the Internal Standard: this compound vs. Analogs
The choice of an internal standard (IS) is paramount in LC-MS/MS analysis to correct for variability in sample preparation and instrument response. For rapamycin, both isotopically labeled internal standards (ILIS), such as this compound, and analog internal standards (ANIS), like ascomycin (B1665279) or desmethoxy-rapamycin, are utilized.
Stable isotope-labeled internal standards are generally considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability during sample processing and analysis.[1] However, analog standards can also provide acceptable performance and may be a more cost-effective option.[2]
A comparative study evaluating the performance of an LC-MS/MS method for sirolimus (rapamycin) using either an ILIS (SIR-13C,D3) or an ANIS demonstrated that while both approaches yielded results within acceptable limits for precision and accuracy, the ILIS is often preferred to minimize analytical variability.[1]
Comparative Performance of Rapamycin LC-MS/MS Methods
The following tables summarize key validation parameters from various published LC-MS/MS methods for rapamycin, highlighting differences in sample preparation, internal standards, and overall performance.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Method 1: Protein Precipitation | Method 2: Solid-Phase Extraction (SPE) | Method 3: Protein Precipitation with Column Switching |
| Principle | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile (B52724), methanol), and the supernatant containing the analyte is analyzed.[3][4] | The analyte is selectively adsorbed onto a solid support, washed to remove interferences, and then eluted for analysis. | A combination of protein precipitation followed by online SPE for further cleanup before chromatographic separation.[5] |
| Typical Recovery | Generally lower and more variable than SPE, but often sufficient for quantitative analysis.[6] | High and reproducible recovery, typically >80%.[7] | High throughput with good recovery. |
| Matrix Effect | Can be significant due to the co-extraction of endogenous components.[6] | Generally lower matrix effects due to more efficient cleanup.[6] | Reduced matrix effects compared to standalone protein precipitation. |
| Advantages | Simple, fast, and inexpensive.[8] | Cleaner extracts, leading to improved assay sensitivity and robustness. | Automated, high-throughput, and provides clean extracts.[5] |
| Disadvantages | Potential for significant matrix effects and lower recovery.[6] | More time-consuming and expensive than protein precipitation. | Requires specialized column-switching hardware. |
Table 2: Performance Comparison of LC-MS/MS Methods for Rapamycin
| Parameter | Method A (using this compound or similar ILIS) | Method B (using Analog IS) |
| Internal Standard | Sirolimus-13C,d3[1] | Ascomycin[5], Desmethoxy-rapamycin[7], Erythromycin[3] |
| Linearity Range | 0.6 - 49.2 ng/mL[9] | 0.1 - 100 ng/mL[5], 1.6 - 50 µg/L[7] |
| Lower Limit of Quantification (LLOQ) | 0.6 ng/mL[9] | 0.1 ng/mL[5], 1.6 µg/L[7] |
| Accuracy (% Bias) | Within ±15% (typically better than ANIS)[1] | Within ±15%[5][7] |
| Precision (% CV) | Within-day: <10%, Between-day: <8%[1] | Within-run and between-run precision generally <15%[5][7] |
| Recovery | Not explicitly stated for ILIS, but expected to track analyte recovery closely. | 73-77% (Desmethoxy-rapamycin)[7] |
| Matrix Effect | Well-compensated by the co-eluting ILIS.[9] | Can be more pronounced if the analog's chromatographic behavior differs significantly from rapamycin. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of whole blood, plasma, or tissue homogenate, add 200 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the internal standard (this compound or an analog).[5]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-condition an appropriate SPE cartridge (e.g., C18 or polymeric reversed-phase) with methanol (B129727) followed by water.
-
Load the pre-treated biological sample (e.g., 500 µL of plasma diluted with buffer) onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the rapamycin and internal standard from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is commonly used for the separation of rapamycin.[3][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.[3]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for rapamycin and the internal standard are monitored.
-
Rapamycin: Common transitions include m/z 931.5 → 864.4 and 936.6 → 409.3 (ammonium adduct).[3][7]
-
This compound: The precursor ion will be shifted by +3 Da compared to rapamycin.
-
Desmethoxy-rapamycin (Analog IS): m/z 901.5 → 834.5.[7]
-
Ascomycin (Analog IS): The specific transition for ascomycin would be used.
-
-
Visualizing the Process
To better understand the experimental and logical flow, the following diagrams have been generated.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Comparing Rapamycin-d3 with other internal standards for sirolimus
An Objective Comparison of Rapamycin-d3 and Other Internal Standards for the Quantification of Sirolimus
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the immunosuppressant drug sirolimus (also known as rapamycin), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly when using liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides a comprehensive comparison of this compound, a deuterated internal standard, with other commonly used non-deuterated (analog) internal standards for sirolimus analysis.
The Role and Importance of Internal Standards
Internal standards are essential in quantitative analysis to correct for the variability that can occur during sample preparation, injection, and analysis.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] In the context of sirolimus analysis, which often involves complex biological matrices like whole blood, an effective internal standard is paramount for mitigating matrix effects and ensuring data integrity.[3][4]
There are two primary types of internal standards used for sirolimus quantification:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope. This compound is a deuterated SIL internal standard, where three hydrogen atoms have been replaced by deuterium.[5]
-
Analog Internal Standards: These are molecules that are structurally similar to the analyte but not chemically identical. Common analog internal standards for sirolimus include desmethoxyrapamycin and ascomycin.[6][7][8][9][10]
Performance Comparison: this compound vs. Analog Internal Standards
The scientific consensus is that stable isotope-labeled internal standards, such as this compound, generally offer superior performance in bioanalytical assays compared to analog internal standards.[1][11][12] The near-identical chemical and physical properties of SIL internal standards to the analyte allow them to co-elute during chromatography and experience the same degree of ionization suppression or enhancement, leading to more accurate and precise quantification.[2][3][4]
A study directly comparing the performance of a deuterated sirolimus internal standard (SIR-d3) with an analog internal standard, desmethoxyrapamycin (DMR), in a high-throughput HPLC-ESI-MS/MS assay demonstrated the superiority of the deuterated standard. The use of SIR-d3 resulted in a lower range of interpatient assay imprecision (CV) compared to DMR, indicating that it was less affected by the variability of interpatient matrices.[4]
Quantitative Data Summary
The following table summarizes the key performance differences observed between this compound and an analog internal standard (desmethoxyrapamycin).
| Performance Parameter | This compound (Deuterated IS) | Desmethoxyrapamycin (Analog IS) | Reference |
| Interpatient Assay Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% | [4] |
Experimental Protocols
A detailed methodology for the quantification of sirolimus in whole blood using LC-MS/MS with an internal standard is provided below. This protocol is a representative example based on common practices described in the literature.[6][7][8][13][14][15][16][17]
Sample Preparation: Protein Precipitation
-
To 100 µL of whole blood sample, calibrator, or quality control sample, add 200 µL of a precipitating reagent (e.g., methanol (B129727) or acetonitrile (B52724) containing the internal standard, this compound or an analog).[8]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the mixture at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: An Agilent 1260 Infinity LC system or equivalent.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).[7][14][15]
-
Mass Spectrometer: An Agilent 6460 or 6470 Triple Quadrupole Mass Spectrometer with Agilent Jet Stream technology or a similar tandem mass spectrometer.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[6][7]
-
Detection: Multiple reaction monitoring (MRM) of the transitions for sirolimus and the internal standard. For sirolimus, a common transition is m/z 931.7 → 864.6.[14][15]
Visualizations
Sirolimus (Rapamycin) Signaling Pathway
Sirolimus exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell cycle progression.[5][9]
Caption: Sirolimus binds to FKBP12 to inhibit mTORC1 signaling.
Experimental Workflow for Sirolimus Quantification
The following diagram illustrates the typical workflow for the quantitative analysis of sirolimus in a biological sample using an internal standard.[1]
Caption: Bioanalytical workflow for sirolimus quantification.
Logical Framework for Internal Standard Selection
The choice of an internal standard has a direct impact on the quality of the analytical data. This diagram outlines the logical considerations for selecting an appropriate internal standard.
Caption: Rationale for selecting an internal standard.
Conclusion
Based on the available evidence, this compound is the preferred internal standard for the quantification of sirolimus in biological matrices. Its use leads to improved assay precision and more reliable data by effectively compensating for matrix effects and other sources of analytical variability. While analog internal standards can be used, they may not provide the same level of accuracy and robustness as a stable isotope-labeled internal standard like this compound. For researchers aiming for the highest quality data in their sirolimus bioanalysis, the use of this compound is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 16. msacl.org [msacl.org]
- 17. waters.com [waters.com]
A Head-to-Head Battle: Cross-Validation of Rapamycin Immunoassays with LC-MS/MS Using Rapamycin-d3
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive comparison of two common methodologies for measuring Rapamycin (B549165) (also known as Sirolimus) levels: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on the use of Rapamycin-d3 as an internal standard in the latter.
Rapamycin is a potent immunosuppressant and mTOR inhibitor, and its therapeutic window is narrow, making precise monitoring of its concentration in whole blood crucial for patient safety and efficacy.[1][2] While immunoassays offer a convenient and high-throughput solution, LC-MS/MS is considered the gold standard due to its superior specificity and sensitivity.[1][3] This guide delves into the experimental protocols of both methods and presents a quantitative comparison to aid in the selection of the most appropriate assay for your research or clinical needs.
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of a widely used immunoassay, the Enzyme Multiplied Immunoassay Technique (EMIT), and a validated LC-MS/MS method utilizing this compound as an internal standard.
| Performance Metric | Immunoassay (EMIT 2000) | LC-MS/MS with this compound | Key Observations |
| Linear Range | 3.5–30.0 ng/mL[3][4] | 0.5–50.0 ng/mL[3] | LC-MS/MS offers a broader linear range, particularly at the lower end of the therapeutic window. |
| Lower Limit of Quantification (LLOQ) | 3.5 ng/mL[4] | 0.5 ng/mL[3] | The lower LLOQ of LC-MS/MS allows for more precise measurement of low drug concentrations. |
| Correlation with LC-MS/MS | [EMIT] = 1.281 × [LC-MS/MS] + 2.450 (r = 0.8361)[3] | Not Applicable | A strong positive correlation exists, but the slope and intercept indicate a systemic bias in the immunoassay results. |
| Bias | Positive bias of 63.1% with a mean overestimation of 4.7 ng/mL compared to LC-MS/MS[3] | Not Applicable | Immunoassays are known to overestimate Rapamycin concentrations, potentially due to cross-reactivity with metabolites.[3] |
| Specificity | Susceptible to cross-reactivity with Rapamycin metabolites[3] | High specificity for the parent drug molecule | LC-MS/MS can distinguish between Rapamycin and its metabolites, leading to more accurate measurements. |
| Turnaround Time | Results in as little as 14 minutes[4] | Longer, typically several hours per batch | Immunoassays offer a significant advantage in terms of speed and throughput. |
The Mechanism of Action: Rapamycin and the mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflows: A Visual Guide
The following diagram illustrates the key steps involved in the cross-validation of a Rapamycin immunoassay with an LC-MS/MS method.
Caption: Experimental workflow for the cross-validation of Rapamycin assays.
Detailed Experimental Protocols
Immunoassay: Enzyme Multiplied Immunoassay Technique (EMIT)
The EMIT assay is a homogeneous enzyme immunoassay based on the competition between Rapamycin in the sample and Rapamycin labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH) for binding to anti-Rapamycin antibodies.[3]
1. Sample Pretreatment:
-
A manual pretreatment step is required to lyse the red blood cells and precipitate proteins.[3][4]
-
This typically involves adding a specific pretreatment reagent to the whole blood sample.[3]
2. Assay Principle:
-
The pretreated sample is mixed with reagents containing anti-Rapamycin antibodies and G6P-DH-labeled Rapamycin.
-
The antibody-bound labeled Rapamycin is inactive.
-
The amount of active enzyme is proportional to the concentration of Rapamycin in the sample.
3. Measurement:
-
The activity of G6P-DH is determined by measuring the rate of conversion of NAD+ to NADH at a specific wavelength.[3]
-
The concentration of Rapamycin is then calculated from a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
LC-MS/MS is a highly specific and sensitive method for the quantification of Rapamycin. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response.
1. Sample Preparation:
-
To a 100 µL whole blood sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound (e.g., 15 ng/mL).[3]
-
Vortex the mixture vigorously to ensure complete protein precipitation and lysis of red blood cells.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean vial for analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1 mM formic acid and 0.05 mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol (B129727) with the same additives) is typically employed.[3]
-
Flow Rate: A flow rate of around 0.4 mL/min is common.[3]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate ions of Rapamycin and this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example:
-
Quantification: The ratio of the peak area of Rapamycin to the peak area of this compound is used to calculate the concentration of Rapamycin in the sample based on a calibration curve prepared in the same matrix.
Conclusion
The choice between an immunoassay and an LC-MS/MS method for Rapamycin quantification depends on the specific requirements of the study. Immunoassays offer a rapid and high-throughput solution suitable for routine clinical monitoring where speed is a priority. However, the inherent positive bias and potential for cross-reactivity with metabolites should be considered when interpreting the results.
For research, drug development, and clinical situations requiring the highest level of accuracy and specificity, LC-MS/MS with a deuterated internal standard like this compound is the unequivocal method of choice. Its ability to provide precise and unbiased measurements, free from metabolite interference, ensures the highest quality data for critical decision-making. The detailed protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most appropriate analytical method for Rapamycin quantification.
References
- 1. Monitoring of sirolimus in the whole blood samples from pediatric patients with lymphatic anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siemens-healthineers.com [siemens-healthineers.com]
The Gold Standard in Rapamycin Quantification: An Inter-laboratory Comparison Guide to Using Rapamycin-d3
For researchers, scientists, and drug development professionals engaged in the precise measurement of rapamycin (B549165), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of methodologies for rapamycin quantification, with a focus on the superior performance of Rapamycin-d3 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The immunosuppressive drug rapamycin (also known as sirolimus) requires careful therapeutic drug monitoring due to its narrow therapeutic window.[1][2] LC-MS/MS has emerged as the preferred method for its quantification in biological matrices, offering high sensitivity and specificity over immunoassays.[2][3][4] A key element in a robust LC-MS/MS assay is the internal standard, which corrects for variability during sample preparation and analysis. While structural analogs have been used, deuterated internal standards such as this compound are considered the gold standard, as they co-elute with the analyte and exhibit identical ionization behavior, leading to more accurate quantification.[3][4][5]
Performance Comparison of Rapamycin Quantification Methods
The following tables summarize the performance of various LC-MS/MS methods for rapamycin quantification, highlighting key validation parameters. This allows for a comparative assessment of methods utilizing different internal standards and analytical conditions.
Table 1: Performance Characteristics of LC-MS/MS Methods for Rapamycin Quantification
| Internal Standard | Lower Limit of Quantification (LLOQ) | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Reference |
| This compound (Sirolimus-13C,d3) | 0.6 ng/mL | 0.6 - 49.2 ng/mL | <10% | <8% | 91% - 110% | [4] |
| Desmethoxy-rapamycin (Analog) | Not Specified | 1.6 - 50 µg/L | <7% (monthly) | Not Specified | Not Specified | [6] |
| 28-O-Acetyl sirolimus (Analog) | 0.25 µg/L | Up to 250 µg/L | Not Specified | 9.3% - 19% | Not Specified | [7] |
| Ascomycin (Analog) | Not Specified | 0.1 - 100 ng/mL | Not Specified | 7.8% - 13.0% | 4.0% - 7.0% | [8] |
| Erythromycin (Not a direct analog) | 2.3 ng/mL | 2.3 - 1000.0 ng/mL | Not Specified | Not Specified | >99% | [9] |
Experimental Protocols: A Closer Look
The methodologies employed in these studies, while all based on LC-MS/MS, have variations in their specific protocols. Below are summaries of typical experimental procedures.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting rapamycin from biological matrices like whole blood or tissue homogenates is protein precipitation.
-
An aliquot of the sample (e.g., 0.1 mL of whole blood) is mixed with a precipitating solution.[10]
-
This solution typically contains an organic solvent like methanol (B129727) or acetonitrile (B52724) and may include zinc sulfate (B86663) to enhance protein removal.[6]
-
The internal standard, such as this compound, is added to the precipitation solution.[10]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing rapamycin and the internal standard, is then transferred for LC-MS/MS analysis.[6][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The prepared sample is injected into an LC system for separation, followed by detection and quantification by a mass spectrometer.
-
Chromatographic Separation: A reversed-phase column, such as a C18 or C8, is typically used to separate rapamycin from other components in the sample extract.[6][9] The mobile phase often consists of a mixture of methanol or acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate.[6][7]
-
Mass Spectrometric Detection: Detection is commonly performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6][9] The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both rapamycin and the internal standard are monitored for high selectivity and sensitivity.[9] For rapamycin, common adducts monitored include the sodium [M+Na]+ or ammonium [M+NH4]+ ions.[1][9]
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of rapamycin, the following diagrams are provided.
Caption: Experimental workflow for rapamycin quantification.
Caption: Simplified mTOR signaling pathway showing rapamycin's inhibitory action.
Conclusion
The available data strongly supports the use of LC-MS/MS for the quantification of rapamycin in biological samples. For optimal accuracy and precision, the use of a deuterated internal standard such as this compound is highly recommended. While other internal standards can yield acceptable results, the physicochemical similarity of this compound to the analyte ensures the most reliable correction for experimental variability. The methodologies outlined in this guide provide a solid foundation for laboratories looking to establish or refine their rapamycin quantification assays, ultimately contributing to better therapeutic drug management and research outcomes.
References
- 1. Determination of rapamycin: quantification of the sodiated species by an ion trap mass spectrometer as an alternative to the ammoniated complex analysis by triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
Rapamycin-d3 as a Stable Isotope-Labeled Standard: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and precise quantification of analytes in bioanalytical assays. This guide provides an objective comparison of Rapamycin-d3 as a stable isotope-labeled internal standard (SIL-IS) against other alternatives, supported by experimental data from published studies.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they closely mimic the physicochemical properties of the analyte, co-elute chromatographically, and experience similar ionization effects, thereby providing effective correction for variability during sample preparation and analysis. This compound, a deuterated form of the immunosuppressant drug Rapamycin (B549165) (also known as Sirolimus), is a commonly used SIL-IS. This guide will delve into its performance characteristics, compare it with other internal standards, and provide detailed experimental methodologies.
Comparative Performance Data
The following tables summarize the quantitative data on the accuracy and precision of this compound and its alternatives from various studies.
Table 1: Inter-assay Precision of this compound vs. a Structural Analog Internal Standard
| Internal Standard Type | Internal Standard Used | Interpatient Assay Imprecision (CV%) |
| Stable Isotope-Labeled | This compound (SIR-d(3)) | 2.7% - 5.7% [1] |
| Structural Analog | Desmethoxyrapamycin (DMR) | 7.6% - 9.7%[1] |
This data clearly demonstrates the superior precision of this compound over a structural analog internal standard in reducing interpatient variability in a high-throughput HPLC-ESI-MS/MS assay for sirolimus.[1]
Table 2: Accuracy and Precision of a Mixed Stable Isotope-Labeled Standard for Sirolimus vs. a Structural Analog
| Internal Standard Type | Internal Standard Used | Median Accuracy (%) | Within-day Imprecision (%) | Between-day Imprecision (%) |
| Stable Isotope-Labeled | Sirolimus-13C,d3 (SIR-13C,D3) | 12.2% [2] | <10% [2] | <8% [2] |
| Structural Analog | Desmethoxy-rapamycin | 11.4%[2] | <10%[2] | <8%[2] |
While not a direct comparison with this compound, this study highlights the comparable accuracy and precision of a mixed ¹³C and deuterium-labeled sirolimus standard to a structural analog.[2] It is important to note that in this particular study, the performance of the isotopically labeled internal standard was not statistically different from the structural analog.[2]
Discussion on Alternatives
The primary alternatives to deuterated stable isotope-labeled standards like this compound are:
-
¹³C or ¹⁵N-labeled Internal Standards: These are often considered the "gold standard" of internal standards. Due to the smaller relative mass difference between ¹³C and ¹²C or ¹⁵N and ¹⁴N, these standards are less likely to exhibit a "chromatographic isotope effect" where the labeled and unlabeled compounds have slightly different retention times. This co-elution is ideal for compensating for matrix effects that can vary across a chromatographic peak. However, ¹³C and ¹⁵N-labeled standards are often more expensive and less readily available than their deuterated counterparts.
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but are not isotopically labeled. While more affordable and accessible, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to lower precision and accuracy, as demonstrated in Table 1.[1] Their chromatographic retention time and ionization efficiency can differ significantly from the analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for the quantification of Sirolimus (Rapamycin) in whole blood using a stable isotope-labeled internal standard.
Method 1: High-Throughput HPLC-ESI-MS/MS with this compound
This method was adapted from the study by O'Halloran et al. (2008), which demonstrated the superior precision of this compound.[1]
1. Sample Preparation:
- To 100 µL of whole blood calibrator, quality control, or patient sample, add 200 µL of a protein precipitation solution (e.g., zinc sulfate (B86663) in methanol) containing this compound as the internal standard.
- Vortex mix for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube or 96-well plate for analysis.
2. LC-MS/MS Analysis:
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Analytical Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 5 µm).
- Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient Elution: A linear gradient to elute Sirolimus and this compound.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 20 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Sirolimus and this compound. For example, for Sirolimus, m/z 931.7 → 864.6, and for this compound, m/z 934.7 → 864.6.[3]
Method 2: LC-MS/MS with a Mixed Stable Isotope-Labeled Standard
This protocol is based on the methodology described by Valbuena et al. (2016).[2]
1. Sample Preparation:
- Perform hemolysis of whole blood samples.
- Precipitate proteins and extract the analytes using a suitable organic solvent containing the isotopically labeled internal standard (e.g., Sirolimus-13C,d3).
- Centrifuge the samples to pellet the precipitated proteins.
- Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Analysis:
- LC System: A liquid chromatography system.
- Column: A C18 reversed-phase column.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Signaling Pathway
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Logical Relationships in Internal Standard Selection
This diagram outlines the key considerations when choosing an internal standard for a bioanalytical assay.
References
- 1. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
Comparative analysis of Rapamycin-d3 from different commercial suppliers
For researchers, scientists, and drug development professionals utilizing Rapamycin-d3 as an internal standard or in preclinical studies, selecting a high-quality commercial source is paramount for generating accurate and reproducible data. This guide provides a comparative analysis of this compound from various commercial suppliers, focusing on key quality attributes. While direct head-to-head experimental data from a single independent study is not publicly available, this guide compiles and compares the product specifications provided by prominent suppliers and outlines detailed experimental protocols for users to conduct their own comprehensive evaluations.
This compound, a deuterated analog of the potent mTOR inhibitor Rapamycin (also known as Sirolimus), is a critical tool in pharmacokinetic and pharmacodynamic studies. Its primary application is as an internal standard for the quantification of Rapamycin in biological matrices by mass spectrometry.[1][2] The quality of this compound directly impacts the reliability of these sensitive assays. Therefore, a thorough assessment of its purity, isotopic enrichment, and stability is essential.
Comparative Analysis of Supplier Specifications
To facilitate an informed decision, the following table summarizes the publicly available product specifications for this compound from several well-known chemical suppliers. It is important to note that these specifications are subject to change and lot-to-lot variability. Researchers should always refer to the certificate of analysis (CoA) provided with their specific product lot.
| Supplier | Product Number | Purity Specification | Isotopic Purity | Formulation | Storage Temperature |
| Cayman Chemical | 22093 | ≥98% | ≥98% deuterated forms (d1-d3) | A solution in ethanol (B145695) | -20°C |
| Selleck Chemicals | E8256 | Not explicitly stated | Deuterated derivative | Not explicitly stated | Not explicitly stated |
| Acanthus Research | RAP-09-002 | Not explicitly stated | <1% d0 | Not explicitly stated | Not explicitly stated |
| Cambridge Isotope Laboratories, Inc. | DLM-9220 | 98% | 98% (D₃) | Neat | -20°C (Protect from light) |
| TargetMol | T12691 | Not explicitly stated | Deuterium (B1214612) labeled | Not explicitly stated | -80°C (stock solution) |
| LGC Standards | TRC-R124002 | Technical Grade | Contains d0 (d3 = 92.23%) | White to Light Yellow Solid | -20°C, Inert atmosphere |
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative analysis, this section provides detailed methodologies for key experiments.
Purity and Identity Confirmation by LC-MS/MS
This protocol outlines a general procedure for verifying the purity and identity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To assess the chemical purity of this compound and confirm its molecular weight.
Materials:
-
This compound samples from different suppliers
-
Rapamycin reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
A C18 reversed-phase HPLC column
-
A tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare stock solutions of each this compound sample and the Rapamycin reference standard in methanol or ethanol at a concentration of 1 mg/mL. Further dilute the stock solutions with the initial mobile phase to a working concentration of 1 µg/mL.
-
LC Separation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion. For this compound, the expected [M+Na]+ ion is m/z 940.6, and for Rapamycin, it is m/z 937.6. A common product ion for both is m/z 884.5.[3]
-
-
Data Analysis: Compare the retention times of the this compound samples to the Rapamycin reference standard. Analyze the mass spectra to confirm the molecular weight of this compound. The purity can be estimated by integrating the peak area of the main compound and any impurities detected.
Assessment of Isotopic Enrichment
This protocol describes how to determine the isotopic distribution of deuterium in the this compound molecule.
Objective: To quantify the percentage of d3, d2, d1, and d0 species in the this compound sample.
Procedure:
-
Utilize the same LC-MS/MS method as described above.
-
Instead of MRM, perform a full scan or selected ion monitoring (SIM) experiment in the mass spectrometer to observe the mass distribution around the expected molecular weight of this compound.
-
Acquire data for the sodium adducts [M+Na]+ of the different isotopic forms:
-
d0 (unlabeled Rapamycin): m/z 937.6
-
d1: m/z 938.6
-
d2: m/z 939.6
-
d3: m/z 940.6
-
-
Calculate the relative abundance of each isotopic species to determine the isotopic enrichment.
Biological Activity Assay: mTOR Inhibition
The biological activity of this compound can be inferred from its ability to inhibit the mTOR pathway, similar to its non-deuterated counterpart.[1][4] This can be assessed by examining the phosphorylation status of downstream targets of mTOR, such as p70 S6 Kinase (p70S6K).
Objective: To compare the mTOR inhibitory activity of this compound from different suppliers.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound samples
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control (e.g., anti-β-actin)
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with varying concentrations of this compound from each supplier for 2-4 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for phospho-p70S6K and total p70S6K. Normalize the phospho-p70S6K signal to the total p70S6K signal. Compare the dose-dependent inhibition of p70S6K phosphorylation across the different this compound samples.
Visualizing Key Concepts
To further aid in the understanding of the experimental design and the biological context, the following diagrams are provided.
Caption: The mTOR signaling pathway, the primary target of this compound.
Caption: Experimental workflow for the comparative analysis of this compound.
Conclusion and Recommendations
The selection of a this compound supplier should be guided by a combination of the manufacturer's specifications and, ideally, in-house validation using the protocols outlined in this guide. For applications where high accuracy and precision are critical, such as in regulated bioanalysis, sourcing from suppliers who provide comprehensive CoAs with detailed information on chemical purity and isotopic enrichment is highly recommended. Researchers are encouraged to perform their own suitability tests to ensure that the chosen this compound meets the specific requirements of their assays. This due diligence will ultimately contribute to the generation of high-quality, reliable, and reproducible scientific data.
References
Justification for Using a Deuterated Internal Standard in GLP Studies: A Comparative Guide
In the rigorous environment of Good Laboratory Practice (GLP) studies, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical factor that directly influences the quality of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of deuterated internal standards against non-deuterated alternatives, supported by experimental data and detailed protocols, to justify the widespread preference for deuterated standards in regulated bioanalysis.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), particularly those where hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" in bioanalysis.[1][2] The fundamental principle is that a deuterated IS is chemically and physically almost identical to the analyte.[2] This near-perfect analogy ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for various sources of analytical variability.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard over a non-deuterated (or analogue) internal standard is most evident when examining key validation parameters. An analogue IS is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to less reliable data.[2]
To illustrate these differences, the following tables summarize the performance of a deuterated internal standard compared to a hypothetical non-deuterated (analogue) internal standard for the quantification of the immunosuppressant drug everolimus (B549166) and the multiple sclerosis drug teriflunomide.
Table 1: Performance Comparison for the Quantification of Everolimus
| Validation Parameter | Acceptance Criteria | Performance with Everolimus-d4 IS | Performance with Analogue IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | - | 1.0 ng/mL | 1.0 ng/mL |
| Linearity (r) | > 0.98 | > 0.98 | > 0.98 |
| Accuracy (Slope of Deming Regression vs. Reference Method) | Closer to 1.0 indicates better accuracy | 0.95 | 0.83 |
| Precision (Total Coefficient of Variation, %CV) | ≤ 15% | 4.3% - 7.2% | 4.3% - 7.2% |
Data adapted from a comparative study on everolimus quantification.[3]
Table 2: Performance Comparison for the Quantification of Teriflunomide
| Validation Parameter | Acceptance Criteria | Performance with Teriflunomide-d4 IS | Performance with Alternative IS (Hypothetical) |
| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |
| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |
| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |
This table presents data from a validated method using a deuterated internal standard and hypothetical data for a non-deuterated alternative to illustrate potential performance differences.[1]
As the data indicates, while both types of internal standards can meet the basic requirements for some parameters, the deuterated internal standard consistently demonstrates superior performance, particularly in terms of accuracy and mitigation of matrix effects.[1][3]
Experimental Protocols
To ensure the suitability of an internal standard, a thorough validation of the bioanalytical method is required. The following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the influence of matrix components on the ionization of the analyte.
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte and IS in Neat Solution): Prepare a solution of the analyte and the internal standard in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte and IS in Post-Extraction Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and the internal standard into the extracted matrix at the same concentration as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix lots. A lower %CV indicates better compensation for matrix effects.
-
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
Methodology:
-
Sample Preparation:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the biological matrix.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Sample Analysis: Analyze the QC samples against a calibration curve.
-
Calculations:
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Bias). The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: Expressed as the coefficient of variation (%CV). The %CV should not exceed 15% (20% at the LLOQ).
-
Protocol 3: Determination of Recovery
Objective: To evaluate the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set A (Pre-Extraction Spiked Samples): Spike the analyte and internal standard into the biological matrix before the extraction process.
-
Set B (Post-Extraction Spiked Samples): Extract blank biological matrix and then spike the analyte and internal standard into the final extract.
-
-
Sample Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Recovery (%): Recovery = (Mean Peak Area of Set A) / (Mean Peak Area of Set B) * 100
-
Recovery should be consistent and reproducible, although it does not need to be 100%.
-
Mandatory Visualizations
To better understand the experimental workflows and the role of a deuterated internal standard, the following diagrams are provided.
Conclusion
The use of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical method development and validation in a GLP environment. The near-identical physicochemical properties of a deuterated IS to the analyte ensure superior performance in compensating for matrix effects and other sources of analytical variability. This leads to enhanced accuracy, precision, and overall data integrity, which are critical for regulatory submissions and the successful development of new therapeutics. While the initial investment in a deuterated standard may be higher than that for an analogue, the long-term benefits of generating high-quality, defensible data far outweigh the cost.
References
Assessing the Purity and Isotopic Enrichment of Rapamycin-d3: A Comparative Guide
For researchers utilizing deuterated internal standards in pharmacokinetic and metabolic studies, the purity and isotopic enrichment of these compounds are of paramount importance for accurate quantification. This guide provides a comparative overview of commercially available Rapamycin-d3, a commonly used internal standard for the immunosuppressant drug Rapamycin (B549165) (also known as Sirolimus). We present a summary of supplier specifications, detailed analytical methodologies for quality assessment, and visual workflows to aid researchers in their experimental design.
Comparative Analysis of Commercial this compound
The selection of a suitable this compound internal standard is a critical first step in the development of robust analytical methods. While a direct head-to-head experimental comparison is beyond the scope of this guide, the following table summarizes the product specifications from various suppliers based on publicly available data. Researchers are encouraged to request certificates of analysis for specific lots to obtain precise data.
| Supplier | Chemical Purity | Isotopic Enrichment/Purity | Formulation | CAS Number |
| Cayman Chemical | - | ≥98% deuterated forms (d1-d3)[1][2] | A solution in ethanol[1][2] | 392711-19-2[1][2] |
| Cambridge Isotope Laboratories, Inc. | 98%[3][4][5] | - | Neat/Individual[3][4][5] | 392711-19-2[3][4][5] |
| Selleck Chemicals | - | Deuterated derivative of sirolimus[6] | - | - |
| Acanthus Research | - | <1% d0[7] | - | 392711-19-2[7] |
| Mithridion | Technical Grade (contains d0)[8] | - | - | 392711-19-2[8] |
| Eurisotop | 98%[9] | - | - | 392711-19-2[9] |
Experimental Protocols for Quality Assessment
To independently verify the purity and isotopic enrichment of this compound, a combination of chromatographic and spectroscopic techniques is recommended. The following protocols are adapted from established methods for Rapamycin analysis.[10][11][12]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound and detecting the presence of any non-deuterated Rapamycin or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[13][14]
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water is commonly used. A typical starting point is 80:20 (v/v) methanol:water.[13][14]
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 µg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Monitor the chromatogram for the elution of this compound and any impurity peaks.
-
The purity can be calculated based on the peak area percentage of the main this compound peak relative to the total peak area.
-
Isotopic Enrichment and Purity by Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for determining isotopic enrichment and confirming the identity of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., QTRAP, Orbitrap) coupled to an HPLC or UPLC system.[10]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[10]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Procedure:
-
Infuse the sample directly into the mass spectrometer or perform a chromatographic separation.
-
Acquire full scan mass spectra to identify the molecular ions corresponding to this compound ([M+Na]+ at m/z 939.6 for C51H76D3NO13) and non-deuterated Rapamycin ([M+Na]+ at m/z 936.6).[10]
-
Perform MS/MS analysis to confirm the fragmentation pattern and identity of the parent compound.
-
The isotopic enrichment can be estimated by comparing the signal intensities of the deuterated and non-deuterated molecular ions.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium (B1214612) labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[16]
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).[17][18]
-
Experiments:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions of deuteration compared to the spectrum of non-deuterated Rapamycin confirms successful labeling.
-
¹³C NMR and 2D NMR techniques (e.g., HSQC, HMBC) can provide further structural confirmation.[19]
-
Visualizing Experimental Workflows and Biological Context
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound quality and the biological pathway in which Rapamycin acts.
Caption: Experimental workflow for assessing the quality of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound ( [acanthusresearch.com]
- 8. This compound (contains d0) Technical Grade 1mg | Mithridion [mithridion.com]
- 9. RAPAMYCIN | Eurisotop [eurisotop.com]
- 10. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioproperties, Nanostructured System and Analytical and Bioanalytical Methods for Determination of Rapamycin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Rapamycin-d3 in Clinical Research: A Comparative Guide to its Validation and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the use of Rapamycin-d3 in clinical research, with a primary focus on its validation as an internal standard for the accurate quantification of rapamycin (B549165). It also explores the theoretical therapeutic advantages of deuterated rapamycin based on established principles of pharmacokinetics. Experimental data is presented to compare its performance with alternative analytical standards, and detailed protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided.
Introduction: The Role of Rapamycin and the Need for Precise Measurement
Rapamycin, also known as Sirolimus, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate growth, proliferation, and metabolism.[1] Its immunosuppressive properties have led to its widespread use in preventing organ transplant rejection.[2][3] More recently, research has expanded into its potential applications in treating various cancers and in longevity and anti-aging therapies.[4][5] Given its narrow therapeutic index and potential for toxicity, precise monitoring of rapamycin concentrations in biological matrices is critical for both clinical efficacy and patient safety.
This need for accurate quantification has led to the widespread adoption of stable isotope-labeled internal standards in bioanalytical methods, with this compound emerging as a key tool for researchers.
This compound as the Gold Standard Internal Standard
In the realm of quantitative analysis by mass spectrometry, particularly in complex biological samples, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][6] this compound, a deuterated form of rapamycin where three hydrogen atoms have been replaced by deuterium (B1214612), serves as an ideal internal standard for the quantification of rapamycin by LC-MS/MS.[7][8]
The primary advantage of using this compound is its near-identical physicochemical properties to the non-labeled analyte.[6] This ensures that it co-elutes with rapamycin during chromatography and behaves similarly during sample extraction, cleanup, and ionization.[9] By adding a known amount of this compound to a sample at the beginning of the analytical process, it effectively compensates for variations in sample preparation and instrument response, such as matrix effects (ion suppression or enhancement), leading to significantly improved accuracy and precision of the measurement.[1][10]
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the reliability of bioanalytical data. The following table compares the characteristics and performance of this compound with a common alternative, a structural analog internal standard.
| Feature | This compound (Deuterated SIL-IS) | Structural Analog IS (e.g., Ascomycin) |
| Chemical Structure | Identical to rapamycin, with deuterium substitution. | Similar but not identical to rapamycin. |
| Chromatographic Retention Time | Co-elutes with rapamycin.[9] | May have a slightly different retention time.[11] |
| Ionization Efficiency | Nearly identical to rapamycin.[9] | May differ from rapamycin, leading to potential bias. |
| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression/enhancement.[10] | Less effective, as its response to matrix components may differ. |
| Accuracy & Precision | High accuracy and precision.[12] | Can be acceptable, but more susceptible to variability. |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA.[10] | May require more extensive validation to demonstrate reliability. |
Experimental Protocols: Quantification of Rapamycin using LC-MS/MS with this compound
The following is a detailed methodology for the quantification of rapamycin in whole blood using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of validated methods reported in the literature.[2][12][13]
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of whole blood, add 200 µL of a precipitating solution (e.g., methanol (B129727) or acetonitrile (B52724) containing a known concentration of this compound).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for rapamycin and this compound are monitored.
Quantification
A calibration curve is generated by analyzing a series of standards with known concentrations of rapamycin and a fixed concentration of this compound. The peak area ratio of rapamycin to this compound is plotted against the concentration of rapamycin. The concentration of rapamycin in unknown samples is then determined from this calibration curve.
Validation Data for LC-MS/MS Method Using a Deuterated Internal Standard
The following table summarizes typical validation parameters for an LC-MS/MS method for sirolimus (rapamycin) using a deuterated internal standard, demonstrating the high level of precision and accuracy achievable.
| Validation Parameter | Typical Performance[12] |
| Linearity Range | 0.6 - 49.2 ng/mL |
| Coefficient of Determination (r²) | > 0.997 |
| Intra-assay Precision (CV%) | 0.9 - 14.7% |
| Inter-assay Precision (CV%) | 2.5 - 12.5% |
| Accuracy | 90 - 113% |
| Recovery | 76.6 - 84% |
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Rapamycin exerts its cellular effects by inhibiting the mTOR signaling pathway, a central regulator of cell metabolism, growth, and proliferation.[11][14] Rapamycin first binds to the intracellular protein FKBP12. This rapamycin-FKBP12 complex then allosterically inhibits mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2), by binding to the FRB domain of mTOR.[15] Inhibition of mTORC1 leads to the downstream effects of rapamycin, including the suppression of protein synthesis and cell cycle arrest.
Experimental Workflow for Bioanalytical Quantification
The overall process for quantifying rapamycin in a biological sample using this compound as an internal standard involves several key steps, from sample collection to data analysis.
Deuterated Rapamycin as a Therapeutic Agent: A Prospective View
While the clinical validation of this compound has been centered on its role as an analytical standard, the principles of deuterated pharmaceuticals suggest potential therapeutic advantages over their non-deuterated counterparts.[14][16][17] This is primarily due to the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the C-D bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) enzymes.[17]
Potential Advantages of Therapeutic this compound:
-
Improved Metabolic Stability: Deuteration at sites of metabolism on the rapamycin molecule could slow down its breakdown, leading to a longer half-life.
-
Increased Drug Exposure: A slower metabolism could result in higher and more sustained plasma concentrations of the active drug.
-
Reduced Dosing Frequency: An extended half-life might allow for less frequent administration, improving patient compliance.
-
Altered Metabolite Profile: Deuteration could potentially reduce the formation of certain metabolites, which might contribute to side effects.
It is crucial to note that these potential benefits are theoretical and have not been demonstrated for this compound in a therapeutic context in clinical trials. The development of deuterated drugs is complex, and the effects of deuteration on a drug's pharmacokinetics and pharmacodynamics are not always predictable.[14]
Conclusion
This compound is an indispensable tool in clinical research, providing the analytical rigor required for the accurate quantification of rapamycin. Its use as an internal standard in LC-MS/MS methods is well-validated and superior to other alternatives, ensuring reliable data for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While the therapeutic potential of deuterated rapamycin is an intriguing prospect based on the established principles of deuterated pharmaceuticals, this remains an area for future investigation. Further preclinical and clinical studies are necessary to determine if this compound or other deuterated forms of rapamycin can offer tangible therapeutic advantages over the currently used non-deuterated formulation.
References
- 1. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 2. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? | Aging [aging-us.com]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 8. Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells using proton nuclear magnetic resonance spectroscopy metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lgcstandards.com [lgcstandards.com]
- 10. caymanchem.com [caymanchem.com]
- 11. esschemco.com [esschemco.com]
- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical evaluation of a novel abluminal surface coated sirolimus eluting stent with biodegradable polymer matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pre-clinical assessment of rapamycin-eluting, durable polymer-free stent coating concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rapamycin-d3: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Rapamycin-d3 are critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, encompassing immediate safety protocols, operational disposal plans, and relevant biological context.
This compound, a deuterated analog of the potent immunosuppressant and mTOR inhibitor Rapamycin, requires the same stringent handling and disposal procedures as its non-deuterated counterpart. Due to its cytotoxic and hazardous nature, all waste generated from the use of this compound must be managed as hazardous chemical waste in accordance with federal, state, and local regulations. Improper disposal can pose significant risks to human health and the environment.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the potential hazards. All personnel handling the compound must be trained on appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat or disposable gown should be worn to protect street clothing.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye exposure.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ducted biological safety cabinet, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures is essential for the safe disposal of this compound and associated materials.
Unused or Expired this compound
Pure, unused, or expired this compound is considered a hazardous chemical waste.
-
Do not dispose of down the drain or in the regular trash.
-
Place the original container with the unused product into a clearly labeled, sealed, and leak-proof hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EHS) department.
Contaminated Labware and Materials
Items that have come into direct contact with this compound, such as gloves, pipette tips, and disposable lab coats, are considered contaminated waste.
-
Segregate all contaminated materials into a designated, clearly labeled hazardous waste container. This is often a yellow or black container specifically for chemotherapy or cytotoxic waste.
-
Ensure the container is kept closed when not in use.
Contaminated Sharps
Needles, syringes, and other sharp objects contaminated with this compound pose a dual hazard.
-
Dispose of all sharps immediately after use into a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.
-
Do not recap, bend, or break needles.
Empty Containers
Even "empty" containers of this compound can retain residual amounts of the chemical.
-
Empty containers should be managed as hazardous waste and placed in the designated hazardous waste container for contaminated materials.
-
Some institutional guidelines may recommend triple-rinsing the container with a suitable solvent. The rinsate must then be collected and disposed of as hazardous chemical waste.
Spill Cleanup
In the event of a spill, follow your laboratory's established spill cleanup protocol for hazardous chemicals.
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Use a spill kit with absorbent materials to clean the area.
-
All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Quantitative Toxicity Data
The following table summarizes available toxicity data for Rapamycin. While specific data for this compound is limited, the toxicological properties are expected to be very similar.
| Parameter | Value | Species | Route of Administration | Reference |
| Acute Toxicity | ||||
| LD50 | >2500 mg/kg | Mouse | Oral | --INVALID-LINK-- |
| LD50 | >2500 mg/kg | Rat | Oral | --INVALID-LINK-- |
| Observed Effects | ||||
| Reproductive Toxicity | Suspected of damaging fertility | - | - | --INVALID-LINK--[1] |
| Carcinogenicity | Suspected of causing cancer | - | - | --INVALID-LINK--[1] |
| Target Organ Damage | Causes damage to organs through prolonged or repeated exposure | - | - | --INVALID-LINK--[1] |
Experimental Workflow and Biological Pathway
To provide a comprehensive understanding of the context in which this compound is used and disposed of, the following diagrams illustrate a typical experimental workflow and the mTOR signaling pathway.
Caption: A typical experimental workflow involving a hazardous chemical.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
By adhering to these rigorous disposal procedures and understanding the scientific context of this compound's use, laboratories can ensure a safe working environment and contribute to the responsible management of chemical waste. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Rapamycin-d3
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Rapamycin-d3. It is intended for all researchers, scientists, and drug development professionals working with this potent compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
This compound, a deuterated analog of the immunosuppressant Rapamycin, presents significant health risks. It is classified as a potent compound with potential carcinogenic effects and can cause serious damage to health through prolonged exposure if swallowed[1][2]. Therefore, stringent safety measures are imperative during all stages of handling, from receipt to disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required PPE for tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Receiving and Storage | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves (single pair) |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown or Dedicated Laboratory Coat- Safety Goggles or Face Shield- Double Nitrile Gloves- N100 Particulate Respirator |
| Solution Preparation and Handling | - Disposable Gown or Dedicated Laboratory Coat- Safety Goggles- Double Nitrile Gloves |
| Animal Administration | - Disposable Gown- Safety Goggles- Double Nitrile Gloves |
| Spill Cleanup | - Disposable Gown- Safety Goggles or Face Shield- Double Nitrile Gloves (heavy-duty recommended)- N100 Particulate Respirator |
| Waste Disposal | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves (single pair) |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential for the safe handling of this compound. All operations involving the solid form of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to mitigate the risk of aerosolization and inhalation[1][2].
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. Long-term storage at -20°C is recommended to ensure stability[3]. The storage area should be separate from incompatible materials, such as strong oxidizing agents[1][2]. Protect from light[3].
Weighing and Solution Preparation
This protocol is critical for preventing the generation and dispersal of hazardous dust.
-
Preparation:
-
Weighing:
-
Use a dedicated set of weighing tools (e.g., spatulas, weigh boats).
-
Carefully transfer the desired amount of this compound powder to a tared weigh boat. Avoid any actions that could generate dust.
-
Clean the weighing tools with a damp cloth or towel immediately after use to prevent the spread of contamination. Dispose of the cleaning materials as hazardous waste.
-
-
Solution Preparation:
-
Slowly add the solvent to the solid this compound to avoid splashing.
-
Gently swirl or vortex to dissolve. Sonication can be used if necessary.
-
Spill Cleanup Protocol
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate spill cleanup PPE.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid raising dust. Carefully sweep the material into a designated hazardous waste container[1].
-
For liquid spills: Cover the spill with absorbent material, working from the outside in.
-
-
Decontamination:
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical step in the safety protocol. Never dispose of this compound or its waste down the drain[4].
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (gloves, weigh boats, pipette tips, absorbent pads) | Place in a designated, sealed hazardous waste container. |
| Contaminated Sharps (needles, syringes) | Dispose of in a designated sharps container for hazardous materials. |
| Empty Vials | Triple-rinse the vial with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface the label before disposing of the rinsed vial in a cardboard box for glass waste[3][5]. |
| Animal Bedding and Carcasses | Contaminated animal bedding should be bagged and disposed of as hazardous waste. Carcasses of animals treated with this compound should be incinerated[6]. |
All hazardous waste must be collected by a certified hazardous waste management service.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
This comprehensive guide provides the essential framework for the safe handling of this compound. It is the responsibility of every researcher to be familiar with and adhere to these protocols. By prioritizing safety, we protect ourselves, our colleagues, and the environment.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
